Product packaging for Benzo[b]thiophene-3-acetamide(Cat. No.:CAS No. 1505-58-4)

Benzo[b]thiophene-3-acetamide

Cat. No.: B3047959
CAS No.: 1505-58-4
M. Wt: 191.25 g/mol
InChI Key: LBMREIJGNSZCCS-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-acetamide is a sulfur-containing heterocyclic compound characterized by a benzene ring fused to a thiophene ring, with an acetamide functional group at the 3-position. This structure is a powerful scaffold in medicinal chemistry and drug discovery, as the benzo[b]thiophene core is considered a privileged structure in the design of biologically active molecules . This compound serves as a vital building block in organic synthesis and pharmaceutical research. Its core structure is associated with a wide spectrum of pharmacological activities. Research indicates that benzo[b]thiophene-based compounds demonstrate significant potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents . Some derivatives have shown promise in targeting specific pathways, such as the RhoA/ROCK signaling pathway, which plays a crucial role in inhibiting cancer cell proliferation, migration, and invasion . The versatility of the benzo[b]thiophene scaffold is evidenced by its presence in FDA-approved drugs, including Raloxifene for osteoporosis and Zileuton for asthma . The acetamide substitution provides a site for further chemical modification, making this compound a versatile intermediate for generating novel compounds for structure-activity relationship (SAR) studies and high-throughput screening. This product is intended for non-human research applications only in laboratory settings. It is not meant for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NOS B3047959 Benzo[b]thiophene-3-acetamide CAS No. 1505-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzothiophen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMREIJGNSZCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296356
Record name Benzo[b]thiophene-3-acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505-58-4
Record name Benzo[b]thiophene-3-acetamide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[b]thiophene-3-acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzo B Thiophene 3 Acetamide and Its Analogues

Established Synthetic Pathways for Benzothiophene (B83047) Core Construction

The formation of the benzo[b]thiophene ring system can be achieved through several established synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methods primarily focus on the key bond-forming steps that construct the fused thiophene (B33073) ring.

Transition-metal catalysis is a powerful tool for the synthesis of benzo[b]thiophenes, enabling the efficient formation of C–S and C–C bonds. rsc.org Palladium, copper, gold, and nickel are commonly employed catalysts that facilitate the cyclization of appropriately functionalized precursors. acs.orgresearchgate.netrsc.org

Palladium-catalyzed reactions are particularly prevalent. For instance, the intramolecular C–H arylation of arylsulfanyl-containing substrates can yield the benzothiophene scaffold. researchgate.net Another common approach involves the palladium-catalyzed coupling of 2-iodothiophenols with terminal alkynes, leading to 2-substituted benzo[b]thiophenes. researchgate.net Similarly, copper-catalyzed methods, such as the reaction of 2-bromo alkynylbenzenes with sodium sulfide (B99878), provide access to various 2-substituted benzo[b]thiophenes. organic-chemistry.org Gold-catalyzed carbothiolation of ortho-alkynylaryl thioethers presents an atom-economic pathway to 2,3-disubstituted benzothiophenes. rsc.orgorganic-chemistry.org Visible-light photocatalysis using organic dyes has also emerged as a mild, metal-free alternative for radical annulation processes, for example, in the reaction of o-methylthio-arenediazonium salts with alkynes. acs.org

Catalyst SystemStarting MaterialsProduct TypeReference
Pd(II) / Ligand2-Iodothiophenol, Phenylacetylene2-Substituted benzo[b]thiophenes researchgate.net
CuI / TMEDA2-Bromo alkynylbenzene, Sodium sulfide2-Substituted benzo[b]thiophenes organic-chemistry.org
Au(I)ortho-Alkynylaryl thioether2,3-Disubstituted benzo[b]thiophenes rsc.org
Eosin Y (Photocatalyst)o-Methylthio-arenediazonium salt, AlkyneSubstituted benzo[b]thiophenes acs.org
Ni-catalystThioether with PIP directing group, DisulfideDiaryl sulfides (precursors) researchgate.net

Table 1: Examples of Transition-Metal Catalyzed Reactions for Benzothiophene Synthesis

Electrophilic cyclization is a cornerstone strategy for constructing the benzo[b]thiophene ring system. This method involves the activation of a carbon-carbon triple bond in an o-alkynylthioanisole precursor by an electrophile, which triggers a 5-endo cyclization with the internal sulfur nucleophile. nih.gov A wide array of electrophiles have been successfully employed for this purpose.

Halogen-based electrophiles such as iodine (I₂), iodine monochloride (ICl), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS) are frequently used to generate 3-halobenzo[b]thiophenes. organic-chemistry.orgnih.gov These halogenated products serve as versatile intermediates for further functionalization via cross-coupling reactions. organic-chemistry.org Beyond halogens, sulfur-based electrophiles have also been developed. For example, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt can react with o-alkynyl thioanisoles to afford 2,3-disubstituted benzo[b]thiophenes, introducing a valuable thiomethyl group at the 3-position. nih.govorganic-chemistry.org

Electrophile SourceSubstrateProductKey FeatureReference
I₂, ICl, Br₂, NBS2-Alkynylthioanisole3-Halo-benzo[b]thiopheneIntroduces a halogen at C3 organic-chemistry.orgnih.gov
Dimethyl(thiodimethyl)sulfonium tetrafluoroborateo-Alkynyl thioanisole3-Thiomethyl-benzo[b]thiopheneIntroduces a thiomethyl group at C3 nih.govorganic-chemistry.org
PhSCl2-Alkynylthioanisole3-Phenylthio-benzo[b]thiopheneLimited to electron-deficient thioaryl groups nih.gov
I₂ / DTBPThiophenol, Activated internal alkyne2,3-Disubstituted benzo[b]thiophenesMetal-free annulation rsc.org

Table 2: Electrophiles Used in Benzothiophene Synthesis

Base-mediated condensation reactions offer an efficient, often transition-metal-free, route to highly substituted benzo[b]thiophenes. acs.orgfigshare.com These reactions typically proceed through a domino or tandem sequence, where multiple bonds are formed in a single synthetic operation.

A notable example is the tandem base-mediated condensation of o-iodoarylacetonitriles with (hetero)aryldithioesters. organic-chemistry.orgacs.org In this process, a base such as sodium hydride (NaH) promotes the condensation of the two components, followed by an intramolecular C–S bond formation to construct the thiophene ring, yielding diversely substituted 2,3-benzo[b]thiophenes in excellent yields. acs.orgfigshare.com This strategy can be extended to other active methylene (B1212753) compounds like o-iodoarylacetates and ketones. acs.org A related one-pot method involves the sequential base-mediated condensation of 2-bromohet(aryl)acetonitrile precursors with various thiocarbonyl species, followed by an intramolecular copper-catalyzed arylthiolation of the in situ generated enethiolates. acs.org

Table 3: Base-Mediated Condensation Strategies

Alkynes are exceptionally versatile precursors for the synthesis of benzo[b]thiophenes, participating in a variety of cyclization reactions under both metal-catalyzed and metal-free conditions. chim.it Their utility stems from the high reactivity of the triple bond, which can engage with sulfur nucleophiles and other reagents in controlled annulation processes.

Alkynes are central to many of the methods already discussed, including transition-metal catalyzed annulations and electrophilic cyclizations. acs.orgnih.govrsc.org For example, the reaction of o-silylaryl triflates (as aryne precursors) with alkynyl sulfides provides a one-step intermolecular route to a wide range of 3-substituted benzo[b]thiophenes. rsc.orgnih.govrsc.org Metal-free protocols have also been developed, such as the iodine-catalyzed cascade reaction of thiophenols with alkynes, which proceeds under solvent-free conditions. organic-chemistry.org Furthermore, visible light photocatalysis can initiate a radical annulation process between o-methylthio-arenediazonium salts and various terminal and internal alkynes. acs.org

Table 4: Versatility of Alkynes in Benzothiophene Synthesis

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. sigmaaldrich.comsci-hub.se It involves the reaction of an aldehyde or ketone with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a basic catalyst, typically an amine. sigmaaldrich.comsci-hub.se The initial adduct readily undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

In the context of benzo[b]thiophene synthesis, Knoevenagel condensation is often employed to prepare key intermediates that can subsequently be cyclized. For instance, the condensation of an appropriately substituted aldehyde with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can generate a precursor poised for a subsequent ring-closing reaction to form the thiophene ring fused to the benzene (B151609) core. rsc.orgrsc.org While direct synthesis of the final benzo[b]thiophene ring via a one-pot Knoevenagel-based domino reaction is less common, the strategy is crucial for building the necessary carbon framework. For example, a domino reaction sequence comprising a Knoevenagel condensation followed by a 1,3-dipolar cycloaddition has been developed using a bifunctional catalyst. rsc.org

Table 5: Applications of Knoevenagel Condensation in Heterocyclic Synthesis

The intramolecular Wittig reaction provides a powerful and mild method for the synthesis of various heterocycles, including functionalized benzo[b]thiophenes. rsc.orgntnu.edu.tw This approach relies on the chemoselective reaction of an in situ generated phosphorus ylide with a thioester functionality within the same molecule. rsc.orgacs.orgacs.org

The process is typically initiated by the addition of a phosphine, such as tributylphosphine (B147548) (Bu₃P), to an aldehyde, followed by acylation with an acid chloride and subsequent deprotonation to form the key ylide intermediate. acs.orgnih.gov This ylide then undergoes an intramolecular cyclization with a tethered thioester group to construct the thiophene ring, affording a range of functionalized benzo[b]thiophenes. acs.org The reaction conditions are generally mild, and a wide variety of substituents can be incorporated by varying the acid chloride used in the acylation step. acs.orgacs.org

Table 6: Heterocycle Synthesis via Intramolecular Wittig Reaction

Knoevenagel Condensation Strategies

Functionalization Strategies for Acetamide (B32628) Moiety Introduction at C-3 Position

Once the benzo[b]thiophene nucleus is formed, the introduction of the acetamide group at the C-3 position is a crucial step. This can be achieved through various functionalization strategies, primarily involving the acylation of a C-3 amino-substituted benzo[b]thiophene.

A common and straightforward method for the synthesis of N-substituted amides is the acylation of amines. chemguide.co.uklibretexts.org In the context of benzo[b]thiophene-3-acetamide synthesis, 3-aminobenzo[b]thiophene serves as the key precursor. This amine can be reacted with either acetic anhydride (B1165640) or acetyl chloride to yield the desired acetamide. vedantu.comthieme-connect.de

The reaction with acetic anhydride typically involves heating the amine with the anhydride, sometimes in the presence of a solvent. youtube.com The reaction with acetyl chloride is often more vigorous and is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct. libretexts.orgdoubtnut.com The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. chemguide.co.uk

Table 2: Acetylation of Amines to Form Amides

Amine Acetylating Agent Product Reference
Primary Amine Acetic Anhydride N-substituted acetamide youtube.comwikipedia.org
Primary Amine Acetyl Chloride N-substituted acetamide libretexts.org
p-Aminophenol Acetyl Chloride N-acetyl-p-aminophenol doubtnut.com

Cyclocondensation Reactions with Schiff Bases

An alternative approach to constructing functionalized benzo[b]thiophenes involves the use of Schiff bases. Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. nih.govsemanticscholar.org In this context, a benzo[b]thiophene derivative containing an aldehyde, such as benzo[b]thiophene-2-carbaldehyde, can be reacted with various amines to form Schiff bases. nih.govresearchgate.net

These Schiff bases can then undergo cyclocondensation reactions with reagents like thioglycolic acid to afford thiazolidin-4-one derivatives. researchgate.net While this specific example leads to a different heterocyclic system attached to the benzo[b]thiophene core, the principle of using Schiff bases as intermediates allows for the synthesis of a wide variety of complex derivatives. researchgate.netresearchgate.net

Table 3: Synthesis and Reactions of Benzothiophene-derived Schiff Bases

Benzothiophene Reactant Amine Reactant Intermediate Subsequent Reaction Product Type Reference
5-nitrobenzo[b]thiophene-2-carboxyaldehyde Various amines Schiff base Cyclocondensation with thioglycolic acid Thiazolidin-4-one derivative researchgate.net
Benzo[b]thiophene-2-carbaldehyde Diamines Bis(benzo[b]thiophene-2-yl) alkyl methanimine (B1209239) - Schiff base derivatives nih.govsemanticscholar.org

Novel Synthetic Approaches and Methodological Advancements

The field of organic synthesis is constantly evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign methodologies. The synthesis of benzo[b]thiophenes has benefited from these advancements, with the emergence of metal-free and sustainable approaches.

While metal-catalyzed reactions are highly effective, the development of metal-free alternatives is desirable to avoid the cost and potential toxicity of transition metals. organic-chemistry.org Several metal-free methods for the synthesis of the benzo[b]thiophene core have been reported.

One such method involves a twofold vicinal C-H functionalization of arenes in a one-pot annulation that proceeds through an interrupted Pummerer reaction/ evitachem.comevitachem.com-sigmatropic rearrangement/cyclization sequence. nih.gov Another approach utilizes the reaction of o-halovinylbenzenes with potassium sulfide (K₂S) via a direct SₙAr-type reaction, cyclization, and dehydrogenation process. organic-chemistry.org Additionally, base-catalyzed protocols involving a propargyl–allenyl rearrangement followed by cyclization and allyl migration have been developed. beilstein-journals.org These methods offer a diverse range of strategies for constructing the benzo[b]thiophene scaffold without the need for metal catalysts. nih.govchim.it

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. mdpi.com Deep eutectic solvents (DESs) have emerged as a promising class of green solvents due to their low toxicity, biodegradability, and ease of preparation. nih.govgoogle.com These solvents are typically mixtures of a quaternary ammonium (B1175870) salt (as a hydrogen bond acceptor) and a hydrogen bond donor, such as urea (B33335) or glycerol. nih.gov

The use of DESs in the synthesis of sulfur-containing heterocycles, including benzo[b]thiophenes, has been explored. mdpi.comresearchgate.net DESs can act as both the solvent and the catalyst, often enhancing reaction rates and simplifying work-up procedures. rsc.org For example, the synthesis of 2-aminothiophenes via the Gewald reaction has been successfully carried out in a basic ionic liquid, which serves as both the catalyst and the solvent. mdpi.com The application of DESs and other green solvents represents a significant step towards more sustainable synthetic routes for benzo[b]thiophene derivatives. researchgate.net

Multi-step Synthetic Procedures for Derivatization

The derivatization of this compound often involves multi-step synthetic pathways to introduce diverse functional groups and build molecular complexity. These procedures are crucial for developing new compounds with tailored properties.

A common starting point for these syntheses is the benzo[b]thiophene core, which can be prepared through various methods, including the intramolecular cyclization of aryl sulfides. chemicalbook.com For instance, 2-phenylthioethanol can undergo oxidation-cyclization at high temperatures in the presence of a Pd/Al catalyst to yield benzo[b]thiophene. chemicalbook.com Another approach involves the gas-phase reaction of arylmercapto acetals using a ZnCl2-impregnated montmorillonite (B579905) catalyst. chemicalbook.com

Once the benzo[b]thiophene scaffold is obtained, further modifications can be made. For example, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene can be reacted with ethyl cyanoacetate to produce 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. mdpi.comsemanticscholar.org This intermediate serves as a versatile precursor for the synthesis of a variety of heterocyclic derivatives. mdpi.comsemanticscholar.org

A two-stage protocol has been described for the synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. mdpi.com This involves reacting the initial benzothiophene derivative with carbon disulfide and potassium carbonate, followed by reaction with 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide. mdpi.com

Furthermore, multi-substituted benzo[b]thiophenes can be generated through parallel syntheses. nih.gov This often begins with the preparation of 3-iodobenzo[b]thiophenes from alkynes via electrophilic cyclization with iodine. nih.gov The resulting carbon-iodine bond is then amenable to further diversification through palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.gov

Analogues and Derivatives Synthesis

The synthesis of analogues and derivatives of this compound is a significant area of research, driven by the quest for novel compounds with enhanced biological activities.

Design and Synthesis of Substituted this compound Analogues

The design and synthesis of substituted analogues focus on modifying the core structure to influence its chemical and biological properties. A key strategy involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to yield 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. mdpi.comsemanticscholar.org This intermediate is a launchpad for creating a diverse library of derivatives, including those with thiophene, thiazole, pyrazole, pyridine, and pyrimidine (B1678525) rings. mdpi.comsemanticscholar.org

The synthetic pathways often rely on the regioselective attack and/or cyclization of the cyanoacetamido moiety with various reagents. mdpi.comsemanticscholar.org For instance, this precursor can undergo ready cyclization in the presence of triethylamine (B128534) to form a tetrahydrobenzo rsc.orgthieno[2,3-b]pyridine derivative. mdpi.com Reaction with salicylaldehyde (B1680747) yields a coumarin (B35378) derivative, while reactions with benzaldehyde (B42025) or acetophenone (B1666503) produce the corresponding benzylidene derivatives. mdpi.comsemanticscholar.org

Another approach involves the synthesis of 2,3-disubstituted benzo[b]thiophenes. researchgate.net This can be achieved through the electrophilic cyclization of o-alkynyl thioanisoles using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt, which introduces a valuable thiomethyl group. researchgate.net

Incorporation of Other Heterocyclic Ring Systems (e.g., Thiazolidin-4-one, Azetidin-2-one, Spirooxindole)

To expand the structural diversity and potential biological activity, other heterocyclic ring systems are often incorporated into the this compound framework.

Thiazolidin-4-ones and Azetidin-2-ones: The synthesis of thiazolidin-4-ones and azetidin-2-ones bearing a benzo[b]thiophene nucleus has been explored. researchgate.net For example, Schiff bases derived from 2-substituted benzalhydrazinocarbonyl-3-chloro-5-phenoxybenzo[b]thiophenes can undergo cyclo-condensation with chloroacetyl chloride to afford 4-aryl-3-chloro-1-(3′-chloro-5′-phenoxy- 2′-benzo[b]thiophenoylamino)-2-azetidinones. researchgate.net

Spirooxindoles: Spirooxindole moieties have also been fused with the benzo[b]thiophene scaffold. nih.govsemanticscholar.org A series of spiro-oxindole-tethered benzo[b]thiophene scaffolds have been synthesized via a 1,3-dipolar cycloaddition reaction. nih.govsemanticscholar.org This typically involves the reaction of benzo[b]thiophene-based chalcones with an azomethine ylide generated in situ from an isatin (B1672199) and an amino acid. nih.govsemanticscholar.org These reactions often proceed with high regio- and diastereoselectivity. semanticscholar.org

Starting MaterialReagentResulting HeterocycleReference
2-substituted benzalhydrazinocarbonyl-3-chloro-5-phenoxybenzo[b]thiophenesChloroacetyl chlorideAzetidin-2-one researchgate.net
Benzo[b]thiophene-based chalconesIsatin, Amino acidSpirooxindole nih.govsemanticscholar.org

Schiff Base Ligands and Metal Complexes

The synthesis of Schiff base ligands derived from benzo[b]thiophene derivatives and their subsequent coordination with metal ions represents another important avenue of chemical exploration.

Schiff base ligands are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. For instance, a Schiff base can be synthesized from methyl 6-acetamide-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 2-hydroxy-3-methoxybenzaldehyde. researchgate.net Another example involves the reaction of benzo[b]thiophene-2-carbaldehyde with various diamines to produce bis(benzo[b]thiophene-2-yl) alkyl methanimine derivatives. nih.gov

These Schiff base ligands, which often contain nitrogen and sulfur donor atoms, can then be used to form stable complexes with a variety of metal ions, including Fe(II), Co(II), Ni(II), Cu(II), Mn(II), and Pd(II). rsc.orgresearchgate.net The resulting metal complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. rsc.orgresearchgate.net The coordination of the metal to the ligand is typically confirmed through spectroscopic techniques like FT-IR, which shows characteristic shifts in the vibrational frequencies of the C=N (azomethine) and other functional groups upon complexation. rsc.orgajrconline.org

Schiff Base Precursor 1Schiff Base Precursor 2Metal IonReference
Methyl 6-acetamide-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate2-hydroxy-3-methoxybenzaldehydeFe(II), Co(II), Ni(II), Ru(II), Pd(II) researchgate.net
Benzo[b]thiophene-2-carbaldehydeDiaminesNot specified nih.gov
Benzo[b]thiophene derivative-Ni(II), Mn(II) rsc.org

Structure Activity Relationship Sar Studies of Benzo B Thiophene 3 Acetamide Derivatives

Impact of Substitutions on the Benzothiophene (B83047) Core on Biological Activity

The biological activity of benzo[b]thiophene derivatives is significantly influenced by the nature and position of substituents on the benzothiophene core. nih.govmdpi.comrsc.org Research into these derivatives has revealed that specific substitutions can enhance or diminish their therapeutic potential.

For instance, in the case of raloxifene (B1678788), a 2-arylbenzothiophene derivative, the 6-hydroxy and 4'-hydroxy substituents are crucial for binding to the estrogen receptor and for in vitro activity. nih.gov Studies have shown a preference for small, highly electronegative substituents at the 4'-position, such as hydroxy, fluoro, and chloro, for both in vitro and in vivo activity. nih.gov Conversely, increasing the steric bulk at this position can lead to undesirable effects. nih.gov Furthermore, additional substitutions at the 4-, 5-, or 7-positions of the benzothiophene ring generally result in decreased biological activity. nih.gov

The versatility of the benzothiophene scaffold allows for a wide range of biological activities, including anticancer and antimicrobial effects, depending on the specific substituents. mdpi.com For example, certain benzo[b]thiophene derivatives have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The introduction of electron-withdrawing groups, like a nitro group, has been found to enhance antibacterial potency.

Regioselectivity in Arylation and its Effects on Activity

The position of arylation on the benzo[b]thiophene core is a critical factor that dictates the biological activity of the resulting derivatives. Direct C-H arylation has become an efficient method for synthesizing these compounds, but controlling regioselectivity remains a significant challenge. nih.gov

Methodologies have been developed for the regioselective β-arylation (at the C3 position) of benzo[b]thiophenes at room temperature. nih.govacs.org This process often demonstrates high functional group tolerance and yields, leading to an efficient catalytic system. nih.gov Mechanistic studies suggest that this reaction may proceed through a Heck-type pathway. nih.gov

Conversely, near-room-temperature α-arylation (at the C2 position) of benzo[b]thiophenes has also been achieved. acs.orgnih.gov This regioselectivity can be controlled by the concentration of the palladium catalyst, with lower concentrations favoring α-arylation through a silver(I)-mediated C-H activation process. acs.orgnih.gov This method is compatible with various functional groups, including alcohols, and can be used to synthesize α,β-bisarylated benzo[b]thiophenes. nih.gov

The regioselectivity of these reactions has a profound impact on the biological profile of the resulting molecules. For example, C2 and C3-substituted benzo[b]thiophenes are of particular interest in medicinal chemistry due to their wide-ranging applications. researchgate.net

Specific Substituent Effects at C2 and C3 Positions

Substituents at the C2 and C3 positions of the benzo[b]thiophene ring play a pivotal role in determining the biological activity of the derivatives. nih.gov The introduction of different functional groups at these positions can lead to a diverse array of pharmacological effects.

For instance, in a series of raloxifene analogs, replacing the 2-aryl group with alkyl, cycloalkyl, and naphthyl substituents maintained a similar profile of biological activity. nih.gov Several of these analogs demonstrated efficacy in preventing bone loss in animal models. nih.gov

Research has also explored the impact of substituents at the C3 position. In one study, the introduction of a heteroaryl or aryl thioether substituent at the C3 position of benzo[b]thiophene-1,1-dioxide analogs was investigated for its efficacy against Mycobacterium tuberculosis. rsc.org Tetrazole, oxadiazole, and oxazole (B20620) analogs were found to be the most effective. rsc.org

Furthermore, the double bond between the C2 and C3 positions has been identified as crucial for the activity of certain 6-aminobenzo[b]thiophene 1,1-dioxide derivatives. acs.org Reduction of this double bond significantly impacts the compound's biological effects. acs.org

The following table summarizes the impact of various substitutions at the C2 and C3 positions on the biological activity of benzo[b]thiophene derivatives, based on the provided search results.

PositionSubstituentBiological ActivityReference
C2Aryl, Alkyl, Cycloalkyl, NaphthylMaintained estrogen receptor modulator activity similar to raloxifene. nih.gov
C3Heteroaryl/Aryl Thioether (Tetrazole, Oxadiazole, Oxazole)Effective against Mycobacterium tuberculosis. rsc.org
C2-C3Double BondCrucial for the antimitotic and cytotoxic activity of certain 6-aminobenzo[b]thiophene 1,1-dioxide derivatives. acs.org
C2CarbonylExhibited superior STAT3 inhibition in anticancer studies.
C3CarboxamideEnhanced anti-proliferative activity in anticancer studies. nih.gov

Role of Acetamide (B32628) Moiety Modifications in Pharmacological Potency

Modifications to the acetamide moiety of benzo[b]thiophene-3-acetamide derivatives can significantly influence their pharmacological potency. The acetamide group and its substitutions are key to the interaction with biological targets. acs.orglshtm.ac.uk

For example, in a series of benzothiazole (B30560) and benzimidazole (B57391) derivatives, the type of amidine group substituted on the core structure influenced their antiproliferative and antitrypanosomal activities. lshtm.ac.uk Interestingly, compounds with an unsubstituted amidine group showed significantly stronger activity in certain cell lines. lshtm.ac.uk

In another study, structure-activity relationship analysis of 6-aminobenzo[b]thiophene 1,1-dioxide derivatives revealed that the aminomethyl linker and para-methoxyphenyl motifs attached to the core were essential for their cytotoxic and mitotic poisoning activities. acs.org

The acetamide moiety can also play a role in the mechanism of action. For instance, in a study of SARS-CoV 3CLpro inhibitors, the central acetamide oxygen formed a key hydrogen bond with the enzyme's active site. nih.gov Modifications to this acetamide group, including the use of cyclic and acyclic congeners, influenced the inhibitory potency. nih.gov

The following table details the effects of modifying the acetamide moiety on the pharmacological potency of benzo[b]thiophene derivatives, as indicated in the provided search results.

Modification to Acetamide MoietyEffect on Pharmacological PotencyReference
Unsubstituted Amidine GroupSignificantly stronger antiproliferative activity in selected cell lines. lshtm.ac.uk
Aminomethyl Linker and para-Methoxyphenyl MotifsEssential for mitotic poisoning and cytotoxicity. acs.org
Cyclic and Acyclic Acetamide CongenersInfluenced inhibitory potency against SARS-CoV 3CLpro. nih.gov
Introduction of a Urea (B33335) GroupImproved IKKβ inhibitory activity by as much as 100-fold compared to the amino derivative. scispace.com

Conformational Analysis and its Influence on Ligand-Receptor Interactions

The three-dimensional conformation of this compound derivatives is a critical determinant of their interaction with biological receptors and, consequently, their pharmacological activity. scispace.comresearchgate.net Conformational analysis helps in understanding how these molecules orient themselves within the binding pocket of a receptor.

Nuclear Magnetic Resonance (NMR) studies of formyl and acetyl derivatives of benzo[b]thiophene have shown that these molecules predominantly exist in a Z-conformation. rsc.org This preferred conformation is stabilized by mesomeric interaction between the carbonyl group and the double bond in the thiophene (B33073) ring. rsc.org

Molecular dynamics (MD) simulations have also been employed to study the binding modes of these derivatives. For instance, MD simulations of 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene with the RORγt receptor confirmed the stability of the ligand-protein complexes. acs.org The simulations revealed that the conformation of the ligand, particularly the orientation of substituents at the C3 position, influences its stability and effectiveness. acs.org

In the context of 5-HT1A serotonin (B10506) receptor ligands, molecular modeling and docking studies have been used to elucidate the binding modes of benzo[b]thiophene arylpiperazine derivatives. nih.gov These studies have shown that interactions such as hydrogen bonds and aromatic-aromatic interactions between the ligand and receptor are crucial for binding affinity. nih.gov The conformation of the ligand dictates the feasibility and strength of these interactions. nih.gov

Identification of Key Pharmacophoric Elements for Target Engagement

Identifying the key pharmacophoric elements of this compound derivatives is essential for understanding their mechanism of action and for designing more potent and selective compounds. nih.govmdpi.com A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For selective estrogen receptor modulators based on the 2-arylbenzothiophene scaffold, key pharmacophoric elements include the 6-hydroxy and 4'-hydroxy groups, which are important for receptor binding. nih.gov Additionally, a small, electronegative substituent at the 4'-position is preferred. nih.gov

In the case of α-hydroxy-α-benzothiophenyl-methylphosphonates with cytotoxic activity, the presence of a trifluoromethyl group in the benzene (B151609) ring was associated with the greatest effects. mdpi.com This suggests that the trifluoromethyl group is a key pharmacophoric feature for the cytotoxic activity of these compounds. mdpi.com

For certain anticancer agents targeting STAT3, 2-carbonyl derivatives of benzo[b]thiophene 1,1-dioxide showed superior inhibitory activity compared to non-carbonyl analogs. This is attributed to enhanced hydrogen bonding with the SH2 domain of the STAT3 protein, highlighting the carbonyl group as a critical pharmacophoric element.

The following table outlines the key pharmacophoric elements identified for target engagement in various benzo[b]thiophene derivatives, based on the provided search results.

Derivative ClassKey Pharmacophoric ElementsTargetReference
2-Arylbenzothiophene (Raloxifene analogs)6-hydroxy group, 4'-hydroxy group, small electronegative 4'-substituentEstrogen Receptor nih.gov
α-Hydroxy-α-benzothiophenyl-methylphosphonatesTrifluoromethyl group on the benzene ringTumor Cells mdpi.com
Benzo[b]thiophene 1,1-dioxide2-Carbonyl groupSTAT3
6-Aminobenzo[b]thiophene 1,1-dioxideDouble bond between C2 and C3, aminomethyl linker, para-methoxyphenyl motifMitotic targets acs.org
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideCarboxamide at C3, 1-methyl-1H-pyrazol at C5RhoA/ROCK pathway nih.gov

Biological Activities and Pharmacological Insights of Benzo B Thiophene 3 Acetamide and Its Derivatives

Anticancer Research

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities, including notable anticancer effects. researchgate.net Researchers have synthesized and evaluated numerous derivatives, revealing their potential to inhibit cancer cell growth through various mechanisms.

In Vitro Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, HepG2, NCI-H460, SF-268)

Derivatives of benzo[b]thiophene have demonstrated significant antiproliferative effects against a panel of human cancer cell lines. For instance, certain 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide derivatives have shown potent activity, with IC₅₀ values below 10 µM against breast (MCF-7), lung (NCI-H460), and central nervous system (SF-268) cancer cell lines. In some cases, these compounds exhibited greater potency than the standard chemotherapeutic drug, doxorubicin. Similarly, other synthesized thiophene (B33073) derivatives have displayed optimal cytotoxic effects against MCF-7, NCI-H460, and SF-268 cell lines. researchgate.netresearchgate.net

The antiproliferative potential of these compounds has also been observed against hepatocellular carcinoma (HepG2) cells. mdpi.com Specifically, certain tetrahydrobenzo[b]thiophene derivatives, such as imide 5, Schiff base 11, and phthalimido 12, showed high potency against both MCF-7 and HepG2 cell lines. rsc.org

Compound TypeCell LineActivity (IC₅₀)Reference
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide DerivativesMCF-7 (Breast)<10 µM
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide DerivativesNCI-H460 (Lung)<10 µM
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide DerivativesSF-268 (CNS)<10 µM
Thieno[2,3-d]pyrimidine DerivativesHepG2 (Liver)Selective Cytotoxicity
Tetrahydrobenzo[b]thiophene Derivatives (Compounds 5a, 5b, 8, 22, 23)MCF-7, NCI-H460, SF-268Optimal Cytotoxicity researchgate.netresearchgate.net
Tetrahydrobenzo[b]thiophene Derivatives (Imide 5, Schiff base 11, Phthalimido 12)MCF-7, HepG2High Potency rsc.org

Targeting Specific Cancer Pathways (e.g., Estrogen Receptor, STING Agonists)

The anticancer activity of benzo[b]thiophene derivatives is often attributed to their ability to interact with specific molecular targets involved in cancer progression.

Estrogen Receptor Targeting: The estrogen receptor α (ERα) is a key therapeutic target in breast cancer. nih.gov Novel 6-OH-benzothiophene derivatives have been designed as selective estrogen receptor covalent antagonists. nih.gov These compounds aim to overcome endocrine resistance often seen with standard therapies like tamoxifen. nih.gov For example, compound 19d from a series of derivatives demonstrated potent antagonistic activity in ER+ tumor cells without agonistic effects in endometrial cells. nih.gov Molecular docking simulations have suggested that these derivatives can covalently bind to a cysteine residue in the ERα protein. nih.gov In silico studies have also identified benzo[b]thiophene analogs, such as BT_ER_15f , that show superior binding activity to ERα compared to tamoxifen, suggesting they could be potent inhibitors for breast cancer treatment. nih.govrjptonline.org

STING Agonists: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can lead to potent anti-tumor immune responses. google.comnih.govthno.org Benzo[b]thiophene compounds have been developed as STING agonists for cancer therapy. google.com Upon activation by an agonist, STING triggers the production of type I interferons and other pro-inflammatory cytokines, which helps to prime an immune response against cancer cells. nih.govnih.gov Specifically, benzo[b]thiophene-2-carboxamide (B1267583) derivatives have been synthesized and evaluated for their STING-agonistic activity. nih.gov Compounds 12d and 12e from this series were found to activate human STING, leading to the phosphorylation of downstream signaling molecules like TBK1 and IRF3. nih.gov

Lead Candidate Identification

Through medicinal chemistry efforts, several benzo[b]thiophene derivatives have been identified as promising lead candidates for further development as anticancer agents.

Compound 19d: A 6-OH-benzothiophene derivative identified as a potent and selective ERα covalent antagonist with potential for treating ER-positive breast cancer. nih.gov

BT_ER_15f: A benzo[b]thiophene analog that exhibited a high binding affinity for ERα in computational studies, marking it as a lead candidate for inhibiting breast cancer. nih.gov

Compound b19: A benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative that significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells by targeting the RhoA/ROCK pathway. nih.gov

Anti-inflammatory Investigations

Benzo[b]thiophene derivatives have also been explored for their anti-inflammatory properties, demonstrating the capacity to modulate key inflammatory pathways and mediators. researchgate.netresearchgate.net

Mechanisms of Anti-inflammatory Action (e.g., Enzyme Inhibition, Inflammatory Mediator Reduction)

The anti-inflammatory effects of benzo[b]thiophene derivatives are often linked to their ability to inhibit pro-inflammatory enzymes and reduce the production of inflammatory molecules.

Enzyme Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation and pain. A benzothiophene (B83047) hybrid with rhodanine (B49660) was found to be a potent dual inhibitor of COX-2 and 5-lipoxygenase (5-LOX), with an IC₅₀ value of 0.67 µM for COX-2. nih.gov

Inflammatory Mediator Reduction: These compounds can suppress the production of various pro-inflammatory mediators. Studies have shown that certain derivatives can lead to a decrease in nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β). tandfonline.comsemanticscholar.orgmdpi.com This reduction in inflammatory mediators is often a downstream effect of inhibiting key signaling pathways. tandfonline.comsemanticscholar.org

Compound/DerivativeMechanismEffectReference
Benzothiophene-rhodanine hybridCOX-2/5-LOX InhibitionIC₅₀ = 0.67 µM (COX-2) nih.gov
Various Thiophene/Benzothiophene DerivativesMediator ReductionDecreased production of NO, TNF-α, IL-6 tandfonline.comsemanticscholar.org
Thiophene-2-carboxylate linked l-histidine (B1673261) complexesAlbumin Denaturation Inhibition80.11% inhibition nih.gov

Modulation of Inflammatory Pathways (e.g., ERK, NF-κB, Lck, IKK3)

The anti-inflammatory activity of benzo[b]thiophene derivatives is underpinned by their interaction with critical intracellular signaling pathways.

ERK and NF-κB Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), are central to the inflammatory response. nih.govnih.gov Activation of these pathways leads to the expression of numerous pro-inflammatory genes. nih.gov Some anti-inflammatory compounds exert their effects by suppressing the activation of NF-κB and the phosphorylation of ERK. tandfonline.comnih.gov For instance, the anti-inflammatory mechanism of one compound was found to involve the inhibition of COX-2, which led to decreased ROS production and subsequent suppression of NF-κB activation. tandfonline.comsemanticscholar.org Activation of the STING pathway by benzo[b]thiophene derivatives also involves the triggering of NF-κB. nih.govnih.gov

Lck Pathway: While not directly involving benzo[b]thiophene, related heterocyclic structures like benzimidazoles have been shown to exert anti-inflammatory effects by inhibiting lymphocyte-specific kinase (Lck), a crucial enzyme in T-cell activation. mdpi.com This highlights a potential, though less explored, avenue for the anti-inflammatory action of related heterocyclic compounds.

Antimicrobial Efficacy

The antimicrobial properties of benzo[b]thiophene derivatives have been a subject of significant research, revealing their potential to combat various pathogenic microorganisms.

Antibacterial Activity against Bacterial Strains

Derivatives of benzo[b]thiophene have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The core structure allows for modifications that can enhance potency and selectivity against specific bacterial targets.

Research has shown that certain 3-halobenzo[b]thiophene derivatives exhibit inhibitory effects against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. For instance, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes have shown a minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria. nih.gov Another study highlighted that a methanol (B129727) leaf extract containing benzo[b]thiophene-related compounds displayed inhibitory activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi, with MIC values ranging from 0.312 mg/ml to 1.25 mg/ml. serbiosoc.org.rs

Furthermore, the antibacterial potential of thiophene derivatives has been investigated against extensively drug-resistant (XDR) Salmonella Typhi. Certain carboxamide derivatives have shown exceptional activity, with one compound demonstrating an MIC value of 6.25 mg/mL. mdpi.com The antibacterial activity of snail slime, which contains various compounds including thiophene derivatives, has also been noted against Staphylococcus aureus, Salmonella typhi, and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Benzo[b]thiophene Derivatives

Compound/Extract Bacterial Strain MIC Value Reference
Cyclohexanol-substituted 3-chlorobenzo[b]thiophene Staphylococcus aureus 16 µg/mL nih.gov
Cyclohexanol-substituted 3-bromobenzo[b]thiophene Staphylococcus aureus 16 µg/mL nih.gov
Methanol leaf extract of Vitex negundo Staphylococcus aureus 0.312 mg/ml serbiosoc.org.rs
Methanol leaf extract of Vitex negundo Pseudomonas aeruginosa 0.312 mg/ml serbiosoc.org.rs
Methanol leaf extract of Vitex negundo Escherichia coli 1.25 mg/ml serbiosoc.org.rs
Methanol leaf extract of Vitex negundo Salmonella typhi 1.25 mg/ml serbiosoc.org.rs
Carboxamide derivative XDR Salmonella Typhi 6.25 mg/mL mdpi.com

Antifungal Activity against Fungal Strains

In addition to their antibacterial properties, benzo[b]thiophene derivatives have shown significant efficacy against various fungal pathogens. The structural versatility of the benzo[b]thiophene scaffold has been exploited to develop potent antifungal agents.

Studies on synthetic di(hetero)arylamines based on the benzo[b]thiophene system have demonstrated their antifungal activity against clinically relevant species such as Aspergillus and Candida. nih.gov For example, 2-chloro-N-phenylacetamide, a related amide, has shown antifungal activity against Aspergillus flavus with MIC values ranging from 16 to 256 μg/mL. scielo.br

Furthermore, chimeric derivatives incorporating the benzo[b]thiophene motif have been tested against Aspergillus flavus, Aspergillus niger, and Candida albicans, showing significant activity, particularly against Candida albicans. nih.gov The antifungal activity of 3-halobenzo[b]thiophene derivatives has also been evaluated, with cyclohexanol-substituted compounds showing an MIC of 16 µg/mL against Candida albicans. nih.gov

Table 2: Antifungal Activity of Benzo[b]thiophene Derivatives

Compound Fungal Strain MIC Value Reference
2-chloro-N-phenylacetamide Aspergillus flavus 16-256 μg/mL scielo.br
Cyclohexanol-substituted 3-chlorobenzo[b]thiophene Candida albicans 16 µg/mL nih.gov
Cyclohexanol-substituted 3-bromobenzo[b]thiophene Candida albicans 16 µg/mL nih.gov
Chimeric pyrido[2,3-d]pyrimidine (B1209978) derivative Candida albicans - nih.gov
Synthetic di(hetero)arylamines Aspergillus species - nih.gov
Synthetic di(hetero)arylamines Candida species - nih.gov

Neuroprotective and Central Nervous System (CNS) Activities

The benzo[b]thiophene scaffold is a key component in a variety of compounds that exhibit significant activity within the central nervous system. These activities include the inhibition of key enzymes involved in neurotransmitter metabolism and interaction with important neuronal receptors.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B isoforms)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a key therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.

Several benzo[b]thiophene derivatives have been identified as potent and selective inhibitors of MAO-A and MAO-B. For instance, a series of 2-aroyl-benzo[b]thiophen-3-ols and their carboxamide analogues have been synthesized and evaluated for their MAO inhibitory activity. uniroma1.it Some of these compounds showed high selectivity for the MAO-B isoform. uniroma1.it Oxygenated chalcone (B49325) derivatives containing a benzo[d] nih.govunav.edudioxol-5-yl moiety, which is structurally related to benzo[b]thiophene, have shown potent MAO-B inhibition with IC50 values as low as 0.0021 μM. nih.gov

Table 3: MAO-A and MAO-B Inhibition by Benzo[b]thiophene and Related Derivatives

Compound Type Enzyme IC50 Value Reference
(E)-1-(Benzo[d] nih.govunav.edudioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-one MAO-B 0.0021 µM nih.gov
(E)-1-(Benzo[d] nih.govunav.edudioxol-5-yl)-3-(4-ethylphenyl)prop-2-en-1-one MAO-A 0.029 µM nih.gov
2-Aroyl-benzo[b]thiophen-3-ol derivatives MAO-B - uniroma1.it
Carboxamide analogues of 2-aroyl-benzo[b]thiophen-3-ols MAO-B - uniroma1.it
3-Arylcoumarin derivative MAO-B 64 times more active than selegiline acs.org

Cholinesterase (ChE) Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Benzo[b]thiophene derivatives have emerged as promising cholinesterase inhibitors.

Benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated for their inhibitory activity against both AChE and BChE. mdpi.com Some of these hybrids proved to be better inhibitors of both enzymes compared to their parent compounds, with one derivative showing a BChE inhibition IC50 value of 24.35 μM, which is comparable to the standard drug galantamine. mdpi.com Other studies on spiro-oxindole derivatives bearing a benzo[b]thiophene motif also demonstrated moderate inhibitory activities against AChE, with IC50 values in the micromolar range. semanticscholar.org

Table 4: Cholinesterase Inhibition by Benzo[b]thiophene Derivatives

Compound Series Enzyme IC50 Value Reference
Benzo[b]thiophene-chalcone hybrid (5f) AChE 62.10 µM mdpi.com
Benzo[b]thiophene-chalcone hybrid (5h) BChE 24.35 µM mdpi.com
Spiro-oxindole derivative (IIc) AChE 20.84 µM semanticscholar.org
Thiazole analogs AChE 21.3 - 48.72 µM researchgate.net
Thiazole analogs BChE 1.59 - 389.25 µM researchgate.net

Serotonin Receptor (e.g., 5-HT1A) Interactions

The serotonin 1A (5-HT1A) receptor is a key target for the development of anxiolytics and antidepressants. Benzo[b]thiophene derivatives have been designed to interact with this receptor, often in combination with serotonin transporter (SERT) inhibition, to achieve a rapid onset of antidepressant action.

A series of 3-(4-arylpiperazin-1-yl)-1-(benzo[b]thiophen-3-yl)-2-methylpropanol derivatives were synthesized and showed high nanomolar affinity for both the 5-HT1A receptor and the serotonin transporter. researchgate.net One particular compound, 1-(benzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)-1-ylpropan-1-ol), displayed a Ki value of 20 nM for both targets. researchgate.netresearchgate.net Other benzo[b]thiophene derivatives have also been synthesized as dual 5-HT7 receptor antagonists and SERT inhibitors, showing promise as a new class of antidepressants. unav.edu

Table 5: Serotonin Receptor (5-HT1A) and Transporter (SERT) Affinity of Benzo[b]thiophene Derivatives

Compound Target Ki Value (nM) pKi Value Reference
1-(Benzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)-1-ylpropan-1-ol) 5-HT1A Receptor 20 - researchgate.netresearchgate.net
1-(Benzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)-1-ylpropan-1-ol) SERT 20 - researchgate.netresearchgate.net
Benzo[b]thiophene derivative (9c) 5-HT7 Receptor - 6.58 unav.edu
Arylpiperazine derivative 5-HT1A Receptor - 8.18 - 12.80 acs.org
Pyridin-2-ylmethylamine type compound 5-HT1A Receptor - - googleapis.com

Potential in Neurodegenerative Disease Treatment (e.g., Parkinson's Disease, Alzheimer's Disease)

The benzo[b]thiophene scaffold is a key feature in the development of novel therapeutic agents for neurodegenerative diseases, particularly Parkinson's and Alzheimer's disease. Research has highlighted the potential of these derivatives as inhibitors of crucial enzymes and as imaging agents for disease-related pathologies.

Preliminary studies have suggested that certain benzo[b]thiophene derivatives may possess neuroprotective effects. These compounds have been observed to potentially reduce neuronal death and inflammation in preclinical models of neurodegeneration. One of the primary strategies has been the design of benzo[b]thiophene-based molecules as monoamine oxidase (MAO) inhibitors. The two isoforms, MAO-A and MAO-B, are significant targets in the treatment of these diseases.

A series of benzo[b]thiophen-3-ols were synthesized and evaluated as potential human monoamine oxidase (hMAO) inhibitors. nih.govnih.govresearchgate.net Many of these compounds showed high selectivity for the MAO-B isoform, which is a key target in Parkinson's disease therapy. nih.govnih.govresearchgate.net Molecular docking studies supported the potential for these compounds to interact with the MAO binding site, suggesting that the benzo[b]thiophene nucleus is a promising starting point for developing new treatments for neurodegenerative conditions. nih.govnih.govresearchgate.net Thienopyrimidine derivatives have also been investigated for their potential use in the therapy of Alzheimer's and Parkinson's disease. srce.hr

In the context of Alzheimer's disease, the imaging of beta-amyloid (Aβ) plaques is a crucial diagnostic tool. Novel benzo[b]thiophene derivatives have been synthesized and labeled with fluorine-18 (B77423) for use in positron emission tomography (PET) imaging of these plaques. nih.gov These derivatives have demonstrated high binding affinities to both Aβ(1-40) and Aβ(1-42) aggregates. nih.gov For instance, O-alkylation or N-alkylation of 2-(4'-hydroxyphenyl)benzothiophene or 2-(4'-aminophenyl)benzothiophene increased binding affinities. nih.gov Biodistribution studies in normal mice showed that these compounds could cross the blood-brain barrier, a critical property for a central nervous system imaging agent. nih.gov

Furthermore, benzo[b]thiophene derivatives have been explored as cholinesterase inhibitors, another important therapeutic strategy for Alzheimer's disease. mdpi.com A series of new oxindole-based spiro-heterocycles featuring a benzo[b]thiophene motif were synthesized and showed moderate inhibitory activities against acetylcholinesterase (AChE). semanticscholar.org One of the most active compounds, a 5-chloro-substituted oxindole (B195798) with benzo[b]thiophene and octahydroindole moieties, had an IC50 value of 20,840 µM·L−1. semanticscholar.org Molecular docking studies indicated that this compound could bind to both the catalytic and peripheral anionic sites of the AChE protein. semanticscholar.org

Compound Class/DerivativeTargetActivity/FindingReference
Benzo[b]thiophen-3-olsHuman Monoamine Oxidase-B (hMAO-B)High selectivity for MAO-B isoform. nih.govnih.govresearchgate.net
Thienopyrimidine derivativesNot specifiedInvestigated for prophylaxis and therapy of Alzheimer's and Parkinson's disease. srce.hr
18F-labeled benzo[b]thiophene derivativesBeta-amyloid (Aβ) plaquesHigh binding affinities (Ki = 0.28-6.50 nM) to Aβ aggregates. nih.gov
Spirooxindole-benzo[b]thiophene hybridsAcetylcholinesterase (AChE)Moderate inhibitory activity; one derivative showed an IC50 of 20,840 µM·L−1. semanticscholar.org
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide-like compoundsNot specifiedPreliminary studies suggest neuroprotective effects.

Enzyme Inhibition Studies (General)

Alpha-Amylase Inhibition

Benzo[b]thiophene derivatives have been investigated for their potential as α-amylase inhibitors, which is a therapeutic target for managing type 2 diabetes. A number of studies have reported the synthesis and evaluation of various benzo[b]thiophene-based compounds for this activity.

In one study, a series of biphenylcarbonitrile-thiazolidinedione conjugates containing a benzo[b]thiophene moiety were synthesized and evaluated for their α-amylase inhibitory activity. researchgate.net Several of these conjugates exhibited significant inhibition, with compounds 14b, 14c, and 14d being the most potent, displaying IC50 values of 0.13 μM, 0.15 μM, and 0.13 μM, respectively. researchgate.net These values were comparable to the standard drug acarbose (B1664774). researchgate.net

Another study focused on benzo[b]thiophene-diaryl urea (B33335) derivatives. dntb.gov.ua The most promising compounds in this series, 3c, 3e, and 3g, showed good α-amylase inhibitory potential with IC50 values of 18.65 ± 0.23 μM, 20.7 ± 0.06 μM, and 22.33 ± 0.12 μM, respectively, which were comparable to acarbose (IC50 = 14.21 ± 0.06 μM). dntb.gov.ua

Additionally, enzyme inhibition studies were conducted on benzo[b]thiophene-derived Schiff base ligands and their metal complexes against α-amylase. rsc.org The Ni(II) complexes, in particular, demonstrated the best enzyme inhibition value (Ki). rsc.org

Derivative ClassCompoundα-Amylase Inhibition (IC50)Reference
Biphenylcarbonitrile-thiazolidinedione conjugates14b0.13 μM researchgate.net
14c0.15 μM researchgate.net
14d0.13 μM researchgate.net
Benzo[b]thiophene-diaryl urea derivatives3c18.65 ± 0.23 μM dntb.gov.ua
3e20.7 ± 0.06 μM dntb.gov.ua
3g22.33 ± 0.12 μM dntb.gov.ua
Benzo[b]thiophene-derived Schiff base metal complexesNi(II) complexesExhibited the best enzyme inhibition value (Ki). rsc.org

5-Lipoxygenase (5-LOX) Inhibition

The benzo[b]thiophene core is a crucial structural element in the design of 5-lipoxygenase (5-LOX) inhibitors, which are important in the treatment of inflammatory diseases. The well-known 5-LOX inhibitor, zileuton (B1683628), features a benzo[b]thiophene moiety, highlighting the significance of this scaffold. researchgate.net

Research has focused on synthesizing and evaluating new benzo[b]thiophene derivatives as 5-LOX inhibitors. A series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives were prepared and showed promising in vitro activity as dual 5-LOX/COX inhibitors, with some derivatives exhibiting submicromolar IC50 values for 5-LOX inhibition. nih.gov

In another study, a novel series of zileuton-hydroxycinnamic acid hybrids were synthesized. researchgate.net These compounds combined the benzo[b]thiophene and hydroxyurea (B1673989) subunits of zileuton with phenolic acid moieties. researchgate.net One of the hybrid compounds, compound 28, was found to be a potent inhibitor of 5-LO product biosynthesis. researchgate.net Molecular docking studies suggested that this compound interacts with key amino acid residues in the 5-LO active site, including a π–π interaction with Phe177, which may be important for its activity. researchgate.net

Furthermore, a newly synthesized derivative, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, was evaluated in silico for its anti-inflammatory potential. mdpi.com Docking studies suggested that this compound is of significant interest for further investigation as a possible 5-LOX inhibitor due to its high binding energy in the enzyme's active site. mdpi.com

Derivative ClassKey FindingsReference
3-Hydroxybenzo[b]thiophene-2-carboxylic acid derivativesDual 5-LOX/COX inhibitors with submicromolar IC50 values for 5-LOX. nih.gov
Zileuton-hydroxycinnamic acid hybridsCompound 28 showed potent inhibition of 5-LO product biosynthesis. researchgate.net
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideIn silico docking studies suggest potential as a 5-LOX inhibitor. mdpi.com

Thrombin Inhibition

Benzo[b]thiophene derivatives have emerged as a novel class of active site-directed thrombin inhibitors, which are valuable anticoagulant agents. A systematic investigation into the structure-activity relationships of the C-3 side chain of a screening hit led to the identification of highly potent thrombin inhibitors. nih.gov

Specifically, compounds 23c, 28c, and 31c were identified as potent inhibitors with activities of 1240, 903, and 1271 x 10^6 L/mol, respectively. nih.gov This represented a significant increase in potency (2200- to 2900-fold) compared to the initial lead compound. nih.gov This enhancement in activity was also accompanied by an increase in selectivity for thrombin. nih.gov

Further modifications, such as imposing conformational restrictions in the C-4" side chain of benzo[b]thiophene diamine thrombin inhibitors, were also explored. nih.gov Unsaturated derivatives and those containing a more lipophilic carbocyclic ring showed a modest twofold and an eightfold enhancement in potency, respectively, compared to the parent compounds. nih.gov

Derivative ClassCompoundThrombin Inhibitory ActivityReference
Diamino benzo[b]thiophene derivatives (modified C-3 side chain)23c1240 x 106 L/mol nih.gov
28c903 x 106 L/mol nih.gov
31c1271 x 106 L/mol nih.gov
Diamino benzo[b]thiophene derivatives (conformationally restricted C-4" side chain)Unsaturated derivatives (3a/b)Modest twofold increase in potency. nih.gov
Carbocyclic ring analogs (4a/b)Eightfold enhancement in potency. nih.gov

Na+/H+ Exchanger Isoform-1 (NHE-1) Inhibition

The Na+/H+ exchanger (NHE) is involved in intracellular pH homeostasis, and its isoform NHE-1 is a key target in cardiovascular diseases. nih.gov Research has identified 4-substituted(benzo[b]thiophene-2-carbonyl)guanidines as a novel class of Na+/H+ exchanger isoform-1 (NHE-1) inhibitors. researchgate.netresearchgate.net These compounds have been shown to exhibit strong inhibition of NHE-1 and possess cardioprotective efficacy. researchgate.net The development of these inhibitors started from modifying the structure of amiloride, a known NHE inhibitor, by replacing its pyrazine (B50134) ring with other aromatic systems like a phenyl group, which led to increased potency and selectivity for NHE1. nih.gov

Phosphodiesterase 4 (PDE4) Isozyme Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory process, and its inhibition is a therapeutic strategy for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). semanticscholar.orgnih.gov Benzo[b]thiophene derivatives have been explored as PDE4 inhibitors.

A high-throughput screening identified tetrahydrobenzothiophene (THBT) bisamide as a potent and modestly selective PDE4B inhibitor over the 4D isoform, with pIC50 values of 6.7 for PDE4B and 6.5 for PDE4D. nih.gov Based on the binding mode of this compound, disubstituted-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamides were synthesized and evaluated for their binding affinity to the PDE4B isoenzyme. semanticscholar.orgnih.gov

Derivative ClassCompoundPDE4B Inhibitory ActivityReference
Tetrahydrobenzothiophene (THBT) bisamide10pIC50 = 6.7 nih.gov
Disubstituted-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamides11Evaluated for binding affinity to PDE4B. semanticscholar.orgnih.gov

Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine protein kinase that exists in two isoforms, GSK-3α and GSK-3β. google.comfrontiersin.org It is a key enzyme in a multitude of cellular processes, including metabolism, cell growth, and development. google.com GSK-3 has been implicated in the pathophysiology of various diseases, including type 2 diabetes, Alzheimer's disease, bipolar disorder, and cancer. nih.govgoogle.com Consequently, inhibitors of GSK-3 are considered promising therapeutic agents for these conditions. frontiersin.orgnih.gov

Research has shown that inhibiting GSK-3 can mimic the actions of insulin, such as stimulating glycogen synthesis and potentially lowering blood glucose levels, making it a target for diabetes treatment. google.com In the context of neurodegenerative disorders like Alzheimer's disease, GSK-3 is involved in pathways related to the disease's progression. nih.govgoogle.com

Benzofuran-3-yl-(indol-3-yl)maleimides have been developed as potent GSK-3β inhibitors, with some derivatives showing inhibitory activity in the picomolar range and enhanced selectivity over other kinases like CDK-2. actuatetherapeutics.com Selected inhibitors from this class demonstrated antiproliferative activity against pancreatic cancer cell lines, suggesting a role for GSK-3 inhibitors in cancer therapy. actuatetherapeutics.com The treatment of pancreatic cancer cells with these GSK-3β inhibitors led to a suppression of GSK-3β activity and a decrease in the expression of the X-linked inhibitor of apoptosis (XIAP), ultimately inducing significant apoptosis. actuatetherapeutics.com While direct studies on Benzo[b]thiophene-3-acetamide are limited in the provided context, the broader class of benzothiophene and related heterocyclic derivatives shows significant engagement with this important kinase target. google.comactuatetherapeutics.com

Other Biological Activities

Beyond GSK-3 inhibition, derivatives of the benzo[b]thiophene scaffold exhibit a wide spectrum of other biological activities. ijpsjournal.comresearchgate.netnih.gov

The potential of benzothiophene derivatives as antidiabetic agents has been explored through various mechanisms. ijpsjournal.comnih.gov One approach involves the design of these derivatives as modulators of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator in glucose metabolism. humanjournals.com Computational modeling and docking studies have identified benzothiophene derivatives with high binding affinity to PPARγ, suggesting they could be potent antidiabetic agents. humanjournals.com

Another strategy targets the inhibition of digestive enzymes like α-amylase. researchgate.net The inhibition of α-amylase is an established therapeutic approach for managing Type 2 Diabetes mellitus. researchgate.net A series of biphenylcarbonitrile-thiazolidinedione conjugates containing a thiophene moiety were synthesized and evaluated for their α-amylase inhibitory activity. researchgate.net Several of these compounds exhibited more potent inhibition than the standard drug, Acarbose. researchgate.net

Compound SeriesTargetKey FindingsReference
Biphenylcarbonitrile-thiazolidinedione conjugatesα-amylaseCompounds 14b and 14d showed potent inhibition with an IC50 value of 0.13 μM. researchgate.net
Benzothiophene derivativesPPARγDesigned derivatives showed promising docking scores ranging from –11.4 to -6.5, suggesting potent activity. humanjournals.com
2-(β-carbonyl) or 2-(β-sulfonyl)butyryl-thiophene derivativesPPARγCompounds 45 and 46 significantly ameliorated the diabetic condition in animal studies. rsc.org

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant capabilities are of significant interest. Several studies have highlighted the antioxidant potential of benzothiophene derivatives. acs.orgias.ac.in The antioxidant activity can be modulated by altering substituents on the benzothiophene core. acs.org

In one study, novel benzothiophene derivatives were synthesized and tested for their antioxidant capacity. ias.ac.in Two compounds, 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b] thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (12E), demonstrated particularly high antioxidant capacities, with Trolox Equivalent Antioxidant Capacity (TEAC) values of 2.5 and 1.1, respectively. ias.ac.in These values surpassed the antioxidant capacity of Trolox, a well-known universal antioxidant reference. ias.ac.in Another study synthesized tetrahydrobenzothiophene analogs containing a naphthoquinone nucleus, with some derivatives showing antioxidant activity as high as 95.97%. rsc.orghilarispublisher.com These compounds were also found to protect DNA from damage induced by bleomycin. hilarispublisher.com

CompoundAssay/MeasurementResultReference
3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b] thiophene (16 )TEAC2.5 ias.ac.in
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (12E )TEAC1.1 ias.ac.in
Naphthoquinone-benzothiophene derivative (26b )Antioxidant Activity (%)95.97% rsc.org
Naphthoquinone-benzothiophene derivative (9b )Antioxidant Activity (%)95.97% hilarispublisher.com
Naphthoquinone-benzothiophene derivative (9a )Antioxidant Activity (%)89.93% hilarispublisher.com

Derivatives of benzo[b]thiophene have been investigated for their potential in treating epilepsy. ijpsjournal.comnih.gov Research into new anticonvulsant agents is driven by the need for more effective and safer treatments for epilepsy and pain. nih.gov

A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated in acute seizure models. nih.gov One compound, identified as 33 , emerged as a promising lead with significant antiseizure properties. nih.gov It was effective in the maximal electroshock (MES) and 6 Hz seizure models, and it also demonstrated activity in a model of absence seizures, indicating a broad spectrum of anticonvulsant effects. nih.gov Furthermore, this compound showed a significant analgesic effect in pain models. nih.gov In vitro binding assays suggested that its mechanism of action likely involves interaction with neuronal voltage-sensitive sodium channels. nih.gov Other research has also noted the anticonvulsant potential of various benzothiophene-based compounds. ijpsjournal.comsemanticscholar.orgsciensage.info

CompoundTest ModelED₅₀ (Effective Dose)Reference
Compound 33 (3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative)Maximal Electroshock (MES)27.4 mg/kg nih.gov
6 Hz (32 mA)30.8 mg/kg nih.gov

Certain benzothiophene derivatives have been explored for their antihistaminic properties. researchgate.netsciensage.inforesearchgate.net For instance, a study focused on a series of 3H-benzo acs.orgnih.govthieno[2,3-d] humanjournals.comresearchgate.netCurrent time information in Bangalore, IN.triazin-4-ones. researchgate.net These tricyclic benzothieno-triazine derivatives were evaluated for their ability to inhibit histamine (B1213489) activity. researchgate.net Several compounds from the series demonstrated highly significant inhibition of histamine at various concentrations, indicating their potential as antihistaminic agents. researchgate.net

CompoundActivityIC₅₀ (μM)Reference
Compound 3e (3H-benzo acs.orgnih.govthieno[2,3-d] humanjournals.comresearchgate.netCurrent time information in Bangalore, IN.triazin-4-one derivative)Histamine Inhibition25.6 researchgate.net
Compound 3f (3H-benzo acs.orgnih.govthieno[2,3-d] humanjournals.comresearchgate.netCurrent time information in Bangalore, IN.triazin-4-one derivative)Histamine Inhibition29.4 researchgate.net
Compound 3d (3H-benzo acs.orgnih.govthieno[2,3-d] humanjournals.comresearchgate.netCurrent time information in Bangalore, IN.triazin-4-one derivative)Histamine Inhibition101.9 researchgate.net
Compound 3a (3H-benzo acs.orgnih.govthieno[2,3-d] humanjournals.comresearchgate.netCurrent time information in Bangalore, IN.triazin-4-one derivative)Histamine Inhibition121.6 researchgate.net

The thiophene ring, a key component of benzo[b]thiophene, is present in some local anesthetic drugs. ijpsjournal.com Articaine, classified as a thiophene derivative, is an amide local anesthetic that functions by blocking nerve conduction. ijpsjournal.comamegroups.org Its mechanism involves binding to and blocking voltage-gated sodium channels in the nerve membrane. ijpsjournal.com Studies on a similar thiophene derivative, carticaine, have shown that it effectively blocks both sodium and potassium channels, and that lower concentrations of this thiophene derivative are needed to achieve this block compared to related benzene (B151609) derivatives. capes.gov.br This highlights the contribution of the thiophene moiety to the potency of local anesthetic action. ijpsjournal.comcapes.gov.br

Anticholinergic Activity

Derivatives of this compound, specifically N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides, have been synthesized and evaluated for their pharmacological activities, including their potential as anticholinergic agents. These compounds are structurally related to this compound, featuring a modification on the acetamide (B32628) group.

In one study, a series of these derivatives were prepared and tested for their local anesthetic, antihistaminic, and anticholinergic effects. Several of the synthesized compounds demonstrated significant activity in these areas. The investigation into their anticholinergic properties provides insight into how modifications of the benzo[b]thiophene core can lead to interactions with cholinergic receptors. The general structure of the tested N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides is a key factor in their observed biological effects.

Table 1: Investigated Benzo[b]thiophene Derivatives and their Pharmacological Activities

Compound ClassInvestigated ActivitiesOutcome
N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamidesLocal anesthetic, Antihistaminic, AnticholinergicSeveral compounds showed significant activity.

DNA Binding Interactions

The interaction of benzo[b]thiophene derivatives with DNA is a significant area of research, particularly in the context of developing new therapeutic agents. While direct studies on the DNA binding of "this compound" are not extensively documented, research on structurally related compounds provides valuable insights into their potential DNA interaction mechanisms.

One area of investigation involves 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. Studies on these compounds have explored their anticancer properties, which are often linked to DNA interaction. For instance, certain bis-derivatives with aliphatic linkers have been synthesized and shown to induce significant DNA damage in cancer cells, as determined by comet and DNA fragmentation assays. bohrium.com This suggests that the benzo[b]thiophene scaffold, when appropriately substituted, can lead to molecules that interact with and damage DNA, a key mechanism for many anticancer drugs. The structure-activity relationship in these studies indicated that the length of the alkyl linker and the presence of bis-cyanoacrylamide moieties play a crucial role in their activity. bohrium.com

Furthermore, research into thieno[2,3-b]benzo Current time information in Bangalore, IN.mdpi.comnaphthyridine-2-carboxylic acids, which feature a fused heterocyclic system containing a thiophene ring, has demonstrated direct DNA binding. semanticscholar.org The interaction of a specific derivative, thieno[2,3-b]benzo Current time information in Bangalore, IN.mdpi.comnaphthyridine-2-carboxylic acid (TBNC), with calf thymus DNA (CT-DNA) was studied using various spectroscopic methods. semanticscholar.org These studies revealed that TBNC binds to DNA, with a binding constant determined to be 1.8 x 10^6 M-1. semanticscholar.org The observed bathochromic and hypochromic shifts in the UV-Vis absorption spectrum, along with an increase in the viscosity of DNA and an elevation of its melting temperature, suggest an intercalative mode of binding. semanticscholar.org

These findings highlight the potential for benzo[b]thiophene-based structures to interact with DNA, either through covalent modification leading to damage or through non-covalent interactions like intercalation.

Table 2: DNA Interaction Profile of a Benzo[b]thiophene-Related Derivative

CompoundMethod of StudyKey FindingsBinding Constant (Kb)
Thieno[2,3-b]benzo Current time information in Bangalore, IN.mdpi.comnaphthyridine-2-carboxylic acid (TBNC)UV-Vis Spectroscopy, Viscometry, Thermal DenaturationBathochromic and hypochromic shifts, increased DNA viscosity, increased DNA melting temperature.1.8 x 10^6 M-1

Photo- and Ionochromic Properties

Certain derivatives of benzo[b]thiophene exhibit interesting photo- and ionochromic behaviors, meaning their color and fluorescence properties can be altered by light and the presence of specific ions, respectively. This has been particularly demonstrated in a series of N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2H)-ones.

These compounds, when irradiated with light of a specific wavelength (436 nm), undergo a Z-E photoisomerization around the C=C bond. This is followed by a rapid N→O acyl group migration, leading to the formation of O-acylated isomers. This transformation results in a noticeable change in the compound's optical properties, a phenomenon known as negative photochromism. The initial fluorescent state is quenched upon formation of the non-emissive O-acylated form, acting as a light-gated "on-off" switch.

Furthermore, these derivatives have been designed to include a phenanthroline group, which is known to coordinate with metal cations. This structural feature imparts ionochromic properties to the molecules. Specifically, the N-acylated compounds have shown a selective and visible color change from yellow to dark orange in the presence of Fe2+ ions, forming nonfluorescent complexes. This interaction can be reversed by the addition of acetate (B1210297) ions (AcO-), which restores the original absorption and emission properties. This behavior demonstrates a dual-mode "on-off-on" switching capability, controlled by both light and the sequential addition of Fe2+ and AcO- ions.

Table 3: Photo- and Ionochromic Behavior of N-Acylated 2-(aminomethylene)benzo[b]thiophene-3(2H)-ones

StimulusMolecular ChangeObserved EffectSwitching Behavior
Light (436 nm)Z-E photoisomerization followed by N→O acyl migrationNegative photochromism, fluorescence quenching"on-off" optical and fluorescent switch
Fe2+ ionsFormation of nonfluorescent complexColor change from yellow to dark orangeFluorescence "off"
AcO- ions (after Fe2+ addition)Restoration of initial structureReversion to original color and fluorescenceFluorescence "on"

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to forecast the interaction between a small molecule (ligand) and a protein receptor, providing insights into the molecule's biological activity.

Docking studies on benzo[b]thiophene derivatives have identified key interactions with amino acid residues within the active sites of various protein targets. For instance, in studies involving tubulin, a derivative demonstrated a strong binding capacity through hydrogen bonding with key residues like ASN 101. rsc.org In another study targeting the estrogen receptor α, benzo[b]thiophene derivatives were shown to form hydrogen bonds with Arg394, Glu353, and His524, alongside significant hydrophobic interactions with other nearby residues. acs.org

Investigations into cholinesterase inhibition revealed that for Butyrylcholinesterase (BChE), derivatives with hydroxyl and amino substituents showed high inhibitory activity, suggesting the formation of hydrogen bonds in that specific position. mdpi.com Conversely, the absence of such interactions was noted for Acetylcholinesterase (AChE), where smaller, unsubstituted scaffolds were favored, indicating the importance of the available volume in the binding pocket. mdpi.com

Computational simulations are instrumental in predicting how benzo[b]thiophene derivatives bind to their targets and the strength of this binding, often expressed as binding energy (in kcal/mol) or inhibitory concentrations (IC50/Ki). Lower binding energies typically indicate a more stable and potent interaction.

Studies on various derivatives have shown a wide range of binding affinities against different targets. For example, certain tetrahydrobenzo[b]thiophene derivatives showed potent antiproliferative activity, which was supported by their docking scores. rsc.org The most effective of these, an imide derivative, recorded a binding energy of -6.5483 kcal/mol against the tubulin protein. rsc.org Similarly, a series of benzo[b]thiophene-based α-amylase inhibitors demonstrated binding affinities ranging from -10.1 to -10.8 kcal/mol. researchgate.net In the context of 5-HT1A serotonin (B10506) receptors, the most promising benzo[b]thiophene derivative displayed a binding affinity (Ki) of 2.30 μM. nih.gov

The following table summarizes the predicted binding affinities for several benzo[b]thiophene derivatives against various protein targets.

Derivative ClassTarget ProteinPredicted Binding Affinity/Activity
Tetrahydrobenzo[b]thiophene (Imide derivative 5)Tubulin (5NM5)-6.5483 kcal/mol rsc.org
Biphenylcarbonitrile-thiazolidinedione conjugatesα-amylaseIC50: 0.13 µM researchgate.net
Benzo[b]thiophen-2-yl-propan-1-one (Compound 7e)5-HT1A ReceptorKi: 2.30 µM nih.gov
Benzo[b]thiophene-chalcone (Compound 5h)Butyrylcholinesterase (BChE)IC50: 24.35 µM mdpi.com
Benzo[b]thiophene-chalcone (Compound 5f)Acetylcholinesterase (AChE)IC50: 62.10 µM mdpi.com

The selection of appropriate target proteins is a critical step in drug discovery. For benzo[b]thiophene derivatives, computational studies have explored a diverse range of targets implicated in various diseases. These include α-amylase for diabetes researchgate.net, monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) for neurodegenerative disorders mdpi.com, 5-HT1A serotonin receptors for neurological conditions nih.gov, and tubulin for cancer. rsc.org

In cases where the experimental 3D structure of a target protein is unavailable, homology modeling is employed. This technique builds a theoretical 3D model of the target protein using its amino acid sequence and an experimentally determined structure of a related homologous protein as a template. For example, the 3D structure of the 5-HT1A serotonin receptor was generated using the β2-adrenergic crystal structure as a basis for docking studies. nih.gov Similarly, a homology model of human Hsp70 was constructed using the E. coli Hsp70 (DnaK) structure as a template to investigate ligand interactions. google.com

Prediction of Binding Modes and Affinities

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for analyzing the geometry, electronic properties, and reactivity of molecules like benzo[b]thiophene-3-acetamide and its derivatives.

DFT calculations, often using methods like B3LYP with a 6-31G(d,p) basis set, are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometrical optimization. researchgate.netbohrium.com These optimized structures provide the foundation for further analysis of the molecule's electronic properties. researchgate.net

Analysis of the electronic structure includes the generation of molecular electrostatic potential (MEP) maps. researchgate.net These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding how the molecule will interact with other chemical species. researchgate.nettandfonline.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. DFT calculations are used to compute these energy levels and the corresponding gap. For a series of tetrahydrobenzo[b]thiophene derivatives, the calculated energy gaps were found to be consistent with their observed cytotoxic activity, with the most potent compounds having the lowest ΔE values. rsc.org

The table below presents the calculated HOMO-LUMO energy gaps for selected thiophene (B33073) and benzo[b]thiophene derivatives from DFT studies.

Compound/Derivative SeriesHOMO-LUMO Energy Gap (ΔE) in eV
Tetrahydrobenzo[b]thiophene (Compound 11)1.540 rsc.org
Tetrahydrobenzo[b]thiophene (Compound 12)1.976 rsc.org
Tetrahydrobenzo[b]thiophene (Compound 5)6.090 rsc.org
5-Aryl Thiophenes (Compound 3b & 3f)3.96 mdpi.com
5-Aryl Thiophenes (Compound 2e)4.59 mdpi.com

of this compound

Chemical Reactivity Indices (e.g., Hardness, Electrophilicity Index)

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the chemical reactivity of benzo[b]thiophene derivatives. Chemical reactivity indices such as chemical hardness (η), softness (σ), chemical potential (μ), and the electrophilicity index (ω) are calculated to understand the stability and reactivity of these molecules. mdpi.comresearchgate.net These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net

The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For instance, in a study of N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, the acetamide (B32628) derivative exhibited a high ionization potential (8.164 eV), indicating that it is difficult to remove an electron from its HOMO. rsc.org Conversely, a lower electron affinity in a related derivative suggested higher reactivity towards nucleophiles. rsc.org

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (ε) indicates its electron-donating capability. researchgate.net These indices are valuable for predicting how a molecule will interact with other chemical species. researchgate.net The relationships between these indices are defined by the following equations:

Ionization Potential (I): I = -E_HOMO

Electron Affinity (A): A = -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Electrophilicity Index (ω): ω = μ² / 2η

Table 1: Representative Chemical Reactivity Indices for a Benzo[b]thiophene Derivative. rsc.org

Parameter Value (eV)
Ionization Potential (I_P) 8.164

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. mdpi.comconsensus.appuni-muenchen.de The MEP map displays different potential regions in various colors; typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.comconsensus.app

For benzo[b]thiophene derivatives, MEP analysis has shown that negative potential regions are often located over electronegative atoms like oxygen and nitrogen. consensus.app In contrast, positive potential regions can be found over hydrogen atoms and the sulfur atom of the thiophene ring. consensus.app This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and enzyme-substrate interactions. mdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. researchgate.nettaylorandfrancis.comuni-muenchen.de It examines the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge transfer from a donor to an acceptor orbital. taylorandfrancis.comacs.org

In Silico ADME and Pharmacokinetic Predictions

Assessment of Oral Bioavailability and Drug-Likeness

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, thereby assessing their potential as drug candidates. mdpi.comresearchgate.net For benzo[b]thiophene derivatives, webservers like SwissADME are employed to calculate various physicochemical properties and predict their drug-likeness. mdpi.com

Key parameters evaluated include molecular weight (MW), number of rotatable bonds, hydrogen bond acceptors and donors, and the topological polar surface area (TPSA). mdpi.com These properties are often assessed against established guidelines like Lipinski's rule of five to predict oral bioavailability. mdpi.com Many benzo[b]thiophene derivatives have shown favorable drug-like properties, with some exhibiting a high bioavailability score and adhering to Lipinski's, Ghose, Veber, and Egan's rules. mdpi.comnih.gov

Table 2: Predicted ADME Properties for a Series of Benzo[b]thiophene Derivatives. nih.gov

Compound GI Absorption BBB Permeant Lipinski Violations
Derivative 1 High No 0
Derivative 2 High No 0

Prediction of Blood-Brain Barrier (BBB) Penetration

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.gov In silico models are used to predict the BBB penetration of benzo[b]thiophene derivatives. mdpi.com These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bonds. researchgate.net While some benzo[b]thiophene compounds are predicted to have a high probability of reaching the brain, others are predicted to have poor BBB penetration. mdpi.comtandfonline.com The design of hybrid compounds or specific structural modifications can be employed to enhance BBB crossing efficiency. mdpi.com

Evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A comprehensive in silico evaluation of ADME properties provides a holistic view of a compound's pharmacokinetic profile. mdpi.comresearchgate.net This includes assessing gastrointestinal (GI) absorption, bioavailability, and potential interactions with metabolic enzymes like cytochrome P450 (CYP) isoforms. nih.gov For many benzo[b]thiophene derivatives, these studies have indicated good oral absorption and favorable pharmacokinetic properties. acs.orgchimicatechnoacta.ruchimicatechnoacta.ru However, some derivatives have been predicted to be inhibitors of certain CYP isoforms, which could lead to potential drug-drug interactions. These in silico predictions are invaluable for prioritizing compounds for further experimental testing. researchgate.netrsc.org

Prediction of Blood-Brain Barrier (BBB) Penetration

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to investigate the dynamic behavior and interaction of benzo[b]thiophene derivatives with biological macromolecules. These simulations provide a detailed view of the conformational changes, binding modes, and stability of ligand-receptor complexes over time.

For instance, MD simulations have been utilized to validate the binding modes of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives with the RhoA/ROCK pathway, which is implicated in cancer progression. These simulations confirmed a different binding pattern for a potent derivative, b19 , compared to a known covalent inhibitor, DC-Rhoin, offering a molecular basis for its enhanced anti-proliferative activity. nih.gov The stability of the complex formed between these derivatives and the target protein is a key determinant of their inhibitory potential.

In another study, MD simulations were part of a broader computational exploration of a benzo[b]thiophene-incorporated amino phenol (B47542) Schiff base. dntb.gov.ua These simulations, along with molecular docking, provided insights into the potential interactions and stability of the compound within a biological system. dntb.gov.ua Similarly, MD simulations were used to validate the interactions of 1-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-4-carbaldehyde derivatives, which share structural similarities with benzo[b]thiophene systems, with their target. orscience.ru

The data from these simulations, such as root-mean-square deviation (RMSD) and binding free energies, are crucial for assessing the stability and affinity of the ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzo[b]thiophene derivatives, various QSAR models have been developed to predict their activity and guide the synthesis of new compounds with improved properties.

A notable QSAR study was conducted on a series of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide derivatives to understand their antiproliferative activity against the MCF-7 breast cancer cell line. This study utilized several statistical methods, including:

Principal Components Analysis (PCA)

Multiple Linear Regression (MLR)

Multiple Nonlinear Regression (MNLR)

Artificial Neural Network (ANN)

The developed models demonstrated good predictive performance, as validated by the leave-one-out cross-validation method, indicating the relevance of the selected molecular descriptors in explaining the observed biological activity. The high correlation coefficients obtained in the MNLR (R = 0.981) and ANN (R = 0.987) models suggest a strong relationship between the structural features and the antiproliferative effects of these compounds.

Another significant application of QSAR was in the study of benzo[b]thiophene derivatives as inhibitors of serotonin N-acetyltransferase (AANAT), a key enzyme in melatonin (B1676174) synthesis. researchgate.nettandfonline.com Three-dimensional QSAR (3D-QSAR) approaches, specifically Comparative Molecular Field Analysis (CoMFA), were used to analyze a series of 40 synthesized compounds. researchgate.net These models provided insights into the steric and electrostatic field requirements for potent AANAT inhibition, guiding the design of new derivatives with high inhibitory activity and selectivity. researchgate.nettandfonline.com

Furthermore, QSAR models have been developed for benzo[b]thiophene-1,1-dioxide derivatives as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase. chem-soc.si Both 2D and 3D-QSAR models with high statistical significance (r² > 0.975) were established, highlighting the structural features essential for enhancing the inhibitory activity of this class of compounds. chem-soc.si The predictive ability of these models was confirmed by high cross-validation and external prediction values, making them valuable tools for the future design of anti-HCV agents. chem-soc.si

The descriptors used in these QSAR models often include topological, electronic, and steric parameters, which quantify different aspects of the molecular structure. The successful application of these methodologies underscores their importance in the rational design and optimization of benzo[b]thiophene-based therapeutic agents.

Spectroscopic Characterization Techniques for Benzo B Thiophene 3 Acetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

In the ¹H NMR spectra of Benzo[b]thiophene-3-acetamide derivatives, characteristic signals confirm the presence of the core structure and its substituents. For instance, the protons of the benzo[b]thiophene ring system typically appear in the aromatic region of the spectrum. semanticscholar.org The chemical shifts and coupling constants of these protons provide valuable information about their substitution pattern. The protons of the acetamide (B32628) group, specifically the -NH and -CH₂- protons, also exhibit distinct signals. The NH proton often appears as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). rsc.org

The ¹³C NMR spectra complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetamide group is typically observed at a downfield chemical shift. The carbon atoms of the benzo[b]thiophene ring system also have characteristic chemical shifts that are influenced by the substituents present on the ring. semanticscholar.orgacs.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for Benzo[b]thiophene Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Methyl-7-phenyl-5,6,7,8-tetrahydrobenzo acs.orgsapub.orgthieno[2,3-d]pyrimidin-4(3H)-one1.91–2.01 (m, 2H, CH₂), 2.33 (s, 3H, CH₃), 2.80–2.87 (m, 2H, CH₂), 2.96–3.03 (m, 2H, CH₂), 3.11–3.15 (m, 1H, CH), 7.23 (t, 1H, Ar–H, J = 7.4 Hz), 7.32–7.33 (m, 4H, Ar–H), 12.25 (br. s, 1H, NH, exchangeable)163.35, 158.53, 154.43, 145.59, 130.45 (2), 130.19, 128.42 (2), 126.87, 126.31, 119.95, 38.82, 32.05, 29.15, 25.61, 20.82 rsc.org
N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide1.87–1.93 (m, 2H, CH₂), 2.19 (s, 3H, CH₃), 2.62–2.71 (m, 2H, CH₂), 2.83–2.88 (m, 2H, CH₂), 2.93–2.99 (m, 1H, CH), 7.22 (t, 1H, Ar–H, J = 7.5 Hz), 7.29–7.34 (m, 4H, Ar–H), 11.57 (br. s, 1H, NH, exchangeable)Not explicitly provided rsc.org
3-p-Tolyl-benzo[b]thiophene8.02–7.97 (m, 2H), 7.56 (d, J = 8.0 Hz, 2H), 7.47–7.44 (m, 2H), 7.42 (s, 1H), 7.36 (d, J = 8.0 Hz, 2H), 2.50 (s, 3H)140.9, 138.2, 138.2, 137.4, 133.3, 129.6, 128.7, 124.5, 124.4, 123.1, 123.1, 123.0, 21.2 acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectra of this compound derivatives, several characteristic absorption bands are observed. semanticscholar.orgdergipark.org.tr

A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically found in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the amide group usually appears as a medium to strong band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the benzo[b]thiophene ring give rise to absorptions in the 1400-1600 cm⁻¹ region. dergipark.org.tr

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. researchgate.net It provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. researchgate.net This is particularly important for confirming the identity of newly synthesized compounds and distinguishing between isomers. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, the fragmentation of this compound derivatives often involves cleavage of the amide bond.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) analysis provides definitive information about the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. researchgate.net This technique is invaluable for confirming the stereochemistry and conformation of the molecule.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound derivatives is associated with the promotion of electrons from lower energy molecular orbitals to higher energy ones. The benzo[b]thiophene ring system is a major chromophore, and its substitution pattern can significantly influence the wavelength of maximum absorption (λₘₐₓ). Generally, these compounds exhibit absorption bands in the UV region. mdpi.comnii.ac.jp The position and intensity of these bands can be affected by the solvent polarity, reflecting changes in the electronic distribution of the molecule. globalresearchonline.net

Applications Beyond Direct Pharmaceutical Agents

Building Blocks in Advanced Organic Synthesis

The benzo[b]thiophene ring system is considered a privileged structure in organic synthesis, providing a rigid and electronically versatile core for the construction of more complex molecules. researchgate.net Benzo[b]thiophene-3-acetamide and its direct precursor, benzo[b]thiophene-3-acetic acid, are valuable intermediates in the synthesis of elaborate heterocyclic systems. smolecule.com The acetamide (B32628) functional group, in particular, offers a convenient handle for further chemical modifications and the introduction of diverse molecular fragments.

The synthetic utility of this scaffold is highlighted by its use in creating various fused heterocyclic compounds. For instance, derivatives of 3-aminobenzo[b]thiophene are employed in the microwave-assisted synthesis of scaffolds for potent kinase inhibitors, such as benzo mdpi.combeilstein-journals.orgthieno[3,2-d]pyrimidin-4-ones. srce.hr These complex molecules are of significant interest in chemical biology for probing enzyme function. The ability to readily synthesize such compounds underscores the importance of the benzo[b]thiophene core as a fundamental building block. srce.hrchim.it

The versatility of the benzo[b]thiophene scaffold allows for the synthesis of a wide array of derivatives through various synthetic routes, including palladium-catalyzed reactions and base-mediated condensations, which enables the construction of highly functionalized molecules. smolecule.comchim.it

Table 1: Examples of Complex Scaffolds Synthesized from Benzo[b]thiophene Precursors

Precursor TypeSynthesized ScaffoldField of Application
3-Aminobenzo[b]thiophene derivativesBenzo mdpi.combeilstein-journals.orgthieno[3,2-d]pyrimidin-4-onesKinase inhibitor development
2-Cyano-N-arylacetamidesSubstituted thiophenes and benzothiophenesCytotoxic agent research
Benzo[b]thiophene-3-acetic acidN-substituted benzo[b]thiophene derivativesGeneral organic synthesis

Functional Materials Development (e.g., Organic Semiconductors, Optoelectronic Devices)

The field of materials science has increasingly focused on organic molecules for electronic applications due to their tunable properties, flexibility, and potential for cost-effective fabrication. Benzo[b]thiophene derivatives have emerged as a crucial class of materials for this purpose, particularly in the development of organic semiconductors. researchgate.netchim.it The fused aromatic system of benzo[b]thiophene provides excellent charge transport properties, making it a desirable component for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netchim.it

While this compound itself is not typically the final active material, its core structure is integral to the design of more complex organic semiconductors. smolecule.com Derivatives such as nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT), which extends the conjugated system, have shown exceptional performance in OFETs. researchgate.net The electronic properties of the benzo[b]thiophene moiety can be finely tuned through chemical modification, allowing for the development of materials with specific characteristics for different optoelectronic devices. evitachem.com For example, thiophene-disubstituted benzothiadiazole derivatives have been developed as deep-red to near-infrared (NIR) emitters for OLEDs. frontiersin.org These applications highlight the foundational role of the benzo[b]thiophene scaffold in advancing organic electronics. chim.it

Table 2: Performance of Select Benzo[b]thiophene-Based Organic Electronic Materials

Derivative ClassApplicationKey Performance Metric
nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) DerivativesOrganic Field-Effect Transistors (OFETs)High charge carrier mobility
Thiophene (B33073) Disubstituted BenzothiadiazolesOrganic Light-Emitting Diodes (OLEDs)Deep-red to Near-Infrared (NIR) emission
General Benzo[b]thiophene DerivativesOrganic SemiconductorsTunable electronic and optical properties

Chemosensorics and Photoswitches

Molecular switches and chemosensors are at the forefront of functional molecule research, with applications ranging from data storage to environmental monitoring. Structurally related derivatives of this compound, specifically N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones, have been shown to function as sophisticated dual-mode molecular switches. beilstein-journals.orgresearchgate.net These compounds can be reversibly toggled between two distinct states using either light (photochromism) or the presence of specific metal ions (ionochromism). beilstein-journals.orgresearchgate.net

Upon irradiation with visible light (e.g., 436 nm), these molecules undergo a Z-E isomerization of the C=C double bond. beilstein-journals.orgresearchgate.net This is followed by a rapid N→O migration of the acyl group, resulting in the formation of a non-emissive O-acylated isomer. beilstein-journals.orgresearchgate.net This process effectively switches the fluorescence of the molecule "off" and can be reversed thermally, often catalyzed by acid. beilstein-journals.orgresearchgate.net

Furthermore, these compounds exhibit a selective response to certain metal ions. For instance, in the presence of Fe²⁺ ions, they form a non-fluorescent complex, leading to a distinct color change from yellow to dark orange that is observable with the naked eye. beilstein-journals.orgresearchgate.net This ion-induced fluorescence quenching can be reversed by the addition of acetate (B1210297) (AcO⁻) ions, which restores the original optical and emission properties. beilstein-journals.orgresearchgate.net This behavior makes them highly effective as "on-off-on" fluorescent switches and potential chemosensors for detecting specific metal ions. beilstein-journals.orgresearchgate.net

Table 3: Properties of N-Acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-one Molecular Switches

PropertyStimulusMolecular ChangeObserved Effect
Photochromism Irradiation (436 nm light)Z-E isomerization followed by N→O acyl migrationFluorescence quenching ("Off" state)
Thermal (acid-catalyzed)Reverse O→N acyl migrationFluorescence restoration ("On" state)
Ionochromism Addition of Fe²⁺ ionsFormation of a 2:1 complexColor change (yellow to dark orange), fluorescence quenching
Subsequent addition of AcO⁻ ionsDisruption of the Fe²⁺ complexRestoration of original color and fluorescence

Intellectual Property and Patent Landscape

Patented Benzothiophene (B83047) Derivatives with Pharmaceutical Applications

The core structure of benzo[b]thiophene has been a fruitful starting point for the development of numerous patented compounds with a wide array of potential medical uses. Pharmaceutical companies have been active in securing intellectual property rights for these derivatives, targeting a range of diseases and biological pathways.

One area of significant patent activity involves the development of histone deacetylase (HDAC) inhibitors . SmithKline Beecham PLC, for instance, holds a patent for benzothiophene-containing hydroxamate compounds designed to treat proliferative disorders by inhibiting HDAC. unifiedpatents.com Another therapeutic target is the peroxisome proliferator-activated receptor (PPAR) . Patented benzothiophene derivatives have been shown to activate PPARα or PPARγ, which are intranuclear transcription factors, suggesting their potential use in treating a variety of diseases linked to these receptors. google.com

In the realm of central nervous system disorders, patents have been filed for benzothiophene derivatives that act as phosphodiesterase 10A (PDE10A) inhibitors . These compounds are being explored for the treatment of conditions such as schizophrenia. google.com.na The patent for these derivatives covers the compound itself, its isotopes, and pharmaceutically acceptable salts, as well as medicinal compositions containing it. google.com.na

The fight against cancer has also spurred innovation in benzothiophene chemistry. Patents have been granted for benzo[b]thiophene sulfonamide-1,1-dioxide derivatives for use as antineoplastic agents. google.com More recently, research has led to the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives that target the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.gov Other patented applications in oncology include the use of substituted benzothiophene derivatives as STING (stimulator of interferon genes) agonists and for the general treatment of cancer. google.comwipo.int

Beyond these areas, the patent landscape for benzothiophene derivatives extends to:

Inhibitors of cell adhesion , with Warner Lambert Co LLC holding a patent for 3-alkyloxy-, aryloxy-, or arylalkyloxy-benzo[b]thiophene-2-carboxamides. unifiedpatents.com

Antifungal agents for use in agriculture and horticulture. google.com

Antimicrobial agents , specifically acylhydrazones of benzo[b]thiophene, which have shown activity against multidrug-resistant Staphylococcus aureus. mdpi.com

Therapeutic agents for dermatitis . google.com

Compounds for the treatment of cardiovascular disease . unifiedpatents.com

The following table provides a summary of selected patented benzothiophene derivatives and their intended pharmaceutical applications.

Patent/Compound ClassAssigneeTherapeutic Application
Benzothiophene-containing hydroxamatesSmithKline Beecham PLCHistone deacetylase (HDAC) inhibitors for proliferative disorders unifiedpatents.com
Benzothiophene derivativesNot specified in abstractPeroxisome proliferator-activated receptor (PPAR) α or γ activators google.com
Benzothiophene derivativesNot specified in abstractPDE10A inhibitors for schizophrenia google.com.na
Benzo[b]thiophene sulfonamide-1,1-dioxide derivativesNot specified in abstractAntineoplastic agents google.com
Benzo[b]thiophene compoundsNot specified in abstractSTING agonists google.com
3-alkyloxy-, aryloxy-, or arylalkyloxy-benzo[b]thiophene-2-carboxamidesWarner Lambert Co LLCInhibitors of cell adhesion unifiedpatents.com
Benzothiophene derivativesNot specified in abstractFungicides for agriculture and horticulture google.com
Benzo[b]thiophene acylhydrazonesNot specified in abstractAntimicrobial agents against multidrug-resistant Staphylococcus aureus mdpi.com
Benzothiophene derivativesNot specified in abstractTherapeutic agent for dermatitis google.com
Benzofuran and Benzothiophene DerivativesSmithkline Beecham PLCTreatment of cardiovascular disease unifiedpatents.com

Academic Contributions to Patent Filings

Academic research has played a crucial role in expanding the intellectual property landscape of benzothiophene derivatives. Universities and their research foundations are increasingly active in patenting their discoveries, which often lay the groundwork for future commercial development.

Several patents involving benzothiophene and related heterocyclic compounds list academic institutions as the assignees, highlighting their direct contribution to innovation. For example:

Tel Aviv University Future Technology Development L.P. is the assignee for a patent on glycogen (B147801) synthase kinase-3 inhibitors. ipindia.gov.in

The University of Madras holds a patent for a pharmaceutical formulation intended for the treatment of hepatitis and other viral infections. ipindia.gov.in

Virginia Commonwealth University is the assignee for a patent related to delta-9-tetrahydrocannabinol (Δ⁹-THC) solution metered-dose inhalers. ipindia.gov.in

The Florida State University Research Foundation, Inc. is listed as the assignee on a patent for a method of producing and recovering taxol. ipindia.gov.in

Furthermore, the scientific literature that underpins many patent applications often originates from academic research. A recent study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway was authored by researchers affiliated with the Guangzhou University of Chinese Medicine . nih.gov This type of foundational research is critical for identifying novel therapeutic targets and designing new molecules, which may subsequently be patented.

In the field of materials science, a patent application for benzothiophene derivatives used in organic electroluminescent devices cites a doctoral thesis from Henan University , indicating the influence of academic work on technological advancements outside of the pharmaceutical realm. google.com

These examples underscore the synergistic relationship between academic discovery and commercial intellectual property. University-led research not only expands fundamental scientific knowledge but also contributes directly to the pool of patented inventions that can be developed into new medicines and technologies.

Research Challenges and Future Directions

Developing New Synthetic Methodologies with Improved Efficiency and Sustainability

A primary challenge in the development of benzo[b]thiophene-based drugs is the creation of efficient and environmentally friendly synthetic methods. chim.it Traditional synthesis often requires multiple steps and harsh conditions. Future research is focused on more sustainable approaches.

Key areas of development include:

Catalysis: The use of transition metals such as palladium, copper, and gold is being explored to facilitate bond formation more economically. nih.govbenthamdirect.com

Microwave-Assisted Organic Synthesis (MAOS): This technique can speed up reactions and increase yields.

Green Chemistry: A growing emphasis is placed on using safer solvents, reducing energy use, and minimizing chemical waste. chim.it

Regioselective Functionalization: A significant hurdle is the ability to add chemical groups to specific positions on the benzo[b]thiophene structure. Novel catalysts and directing group strategies are being investigated to achieve this control.

Rational Design of More Active and Less Toxic Benzothiophene-Based Medicinal Drugs

A major goal is to rationally design benzo[b]thiophene compounds that are more potent and have fewer side effects. nih.govx-mol.com This requires a deep understanding of how the molecule's structure relates to its activity and toxicity.

By identifying the key parts of the Benzo[b]thiophene-3-acetamide structure responsible for its therapeutic effects (the pharmacophore) and those associated with toxicity, chemists can make targeted changes to improve its profile. nih.govresearchgate.net This includes adding different chemical groups to the benzene (B151609) and thiophene (B33073) rings to fine-tune properties like how well it binds to its target and how it's metabolized in the body. researchgate.net

Elucidation of Detailed Mechanisms of Action for Biological Activities

While many benzo[b]thiophene derivatives show biological activity, the exact way they work at a molecular level is often unclear. researchgate.net Future research will need to use a combination of experimental and computational methods to uncover these mechanisms.

Techniques to be employed include:

Target Identification: Methods like affinity chromatography and proteomics can help pinpoint the specific proteins or enzymes these compounds interact with.

Biochemical and Cellular Assays: These experiments can confirm the interactions and show how they lead to a therapeutic effect.

A clear understanding of the mechanism of action is vital for optimizing these compounds and for finding biological markers that could predict how a patient will respond to the drug.

Exploration of Novel Pharmacological Targets

The versatile structure of the benzo[b]thiophene core suggests it could interact with a wider range of biological targets than currently known. nih.govnih.gov A key future direction is to systematically search for new proteins and enzymes that this compound and its relatives can affect.

Strategies for this exploration include:

High-Throughput Screening (HTS): Testing large libraries of compounds against a wide variety of disease-related proteins.

Phenotypic Screening: Observing the effects of a compound on cells or whole organisms without knowing the specific target beforehand, which can reveal unexpected therapeutic uses.

The discovery of new targets will pave the way for developing entirely new classes of drugs for a range of diseases. nih.govsophion.com

Integration of Advanced Computational Approaches in Drug Discovery

Advanced computational tools are set to transform the discovery of benzo[b]thiophene-based medicines. researchgate.netnih.gov

Computational TechniqueApplication in Benzothiophene (B83047) Drug Discovery
Molecular Docking Predicts how well a compound will bind to its target protein. bohrium.com
Molecular Dynamics (MD) Simulations Simulates the movement of the compound and its target to understand the interaction.
Quantitative Structure-Activity Relationship (QSAR) Creates models that link a compound's structure to its biological activity. semanticscholar.org
Virtual Screening Rapidly screens large digital libraries of compounds to find promising candidates.
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a drug candidate. sophion.com

These in silico methods allow for faster and more cost-effective identification and prioritization of promising drug candidates. researchgate.nettandfonline.com

Strategies for Overcoming Pharmacokinetic and Resistance Issues

For any new drug to be successful, it must overcome challenges related to how it is processed by the body (pharmacokinetics) and the potential for diseases to become resistant to it.

Key challenges and strategies include:

Poor Solubility and Rapid Metabolism: These can limit a drug's effectiveness. nih.govuva.nl Prodrug strategies, where an inactive form of the drug is converted to the active form in the body, can help.

Drug Resistance: Cancer cells and microbes can develop ways to evade the effects of a drug. acs.org Understanding these mechanisms is crucial for designing next-generation drugs that can bypass this resistance. Combination therapies, where multiple drugs are used together, can also help prevent or delay resistance. nih.govuva.nl

Q & A

Q. What synthetic methodologies are most effective for preparing Benzo[b]thiophene-3-acetamide derivatives?

The synthesis of this compound derivatives typically involves functionalization of the benzo[b]thiophene core. Key methods include:

  • Friedel-Crafts acylation : Used to introduce acetyl groups to the thiophene ring, followed by amidation to form the acetamide moiety.
  • One-step green synthesis : Dr. Poonguzhali’s patented method employs eco-friendly catalysts and solvents (e.g., water or ionic liquids) to reduce hazardous byproducts, achieving >85% yield for benzo[b]thiophene derivatives .
  • Sulfur-assisted cyclization : Electrophilic cyclization of thioamide precursors under mild conditions (e.g., I₂ catalysis) can directly yield substituted acetamides .
    Methodological tip: Optimize reaction conditions (temperature, solvent polarity) using TLC or HPLC monitoring to minimize side reactions like over-oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regioselectivity of the acetamide group via chemical shifts (e.g., carbonyl carbons at ~170 ppm) .
    • HRMS : Validate molecular weight with <2 ppm error to distinguish isomers.
  • Chromatography :
    • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>98% required for pharmacological studies) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in substituted derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (LD₅₀ >500 mg/kg in rodents) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to avoid exothermic decomposition .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb residuals using activated carbon .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound analogs be resolved?

Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use cell lines with consistent expression levels of target enzymes (e.g., monoamine oxidase for neuroactive derivatives) and validate with positive controls (e.g., clorgyline for MAO-A inhibition) .
  • Batch analysis : Compare HPLC purity (>99%) and solvent residues (via GC-MS) across studies to isolate confounding factors .
  • Meta-analysis : Apply multivariate regression to published IC₅₀ values, adjusting for variables like pH and incubation time .

Q. What strategies optimize the pharmacological activity of this compound derivatives?

  • Functionalization :
    • Electron-withdrawing groups : Introduce halogens (e.g., Cl at position 2) to enhance binding to hydrophobic enzyme pockets .
    • Sulfonyl chloride derivatives : Improve solubility via sulfonation (e.g., 1-Benzothiophene-2-sulfonyl chloride), enabling intravenous administration .
  • Prodrug design : Mask the acetamide group with enzymatically cleavable esters (e.g., p-nitrophenyl esters) for targeted release .

Q. How can reproducibility challenges in green synthesis be addressed?

Dr. Poonguzhali’s method faces scalability issues due to solvent recovery. Solutions include:

  • Catalyst immobilization : Use silica-supported ionic liquids to simplify catalyst separation and reuse .
  • Flow chemistry : Implement continuous reactors to maintain stoichiometric control and reduce batch-to-batch variability .
  • Machine learning : Train models on reaction parameters (e.g., temperature, pressure) to predict optimal conditions for new substrates .

Q. What mechanistic insights guide the design of benzo[b]thiophene-based enzyme inhibitors?

  • Docking studies : Map the acetamide group’s hydrogen-bonding interactions with catalytic residues (e.g., Tyr 407 in MAO-B) using AutoDock Vina .
  • Kinetic assays : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots and adjust substituents to optimize Ki values .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures for peer review?

  • Detailed logs : Report exact molar ratios, solvent grades, and stirring speeds (e.g., "0.1 mmol catalyst, 600 rpm").
  • Spectra annexes : Include raw NMR/FTIR data in supplementary materials to verify peak assignments .
  • Yield calculations : Differentiate between isolated and chromatographic yields to clarify scalability .

Retrosynthesis Analysis

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Benzo[b]thiophene-3-acetamide
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Benzo[b]thiophene-3-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.